molecular formula C5H6Br2N2O B1372481 3-Amino-6-bromopyridin-2(1H)-one hydrobromide CAS No. 1187930-34-2

3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Cat. No.: B1372481
CAS No.: 1187930-34-2
M. Wt: 269.92 g/mol
InChI Key: BMARDSBNQZZKSG-UHFFFAOYSA-N
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Description

3-Amino-6-bromopyridin-2(1H)-one hydrobromide is a useful research compound. Its molecular formula is C5H6Br2N2O and its molecular weight is 269.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-6-bromo-1H-pyridin-2-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O.BrH/c6-4-2-1-3(7)5(9)8-4;/h1-2H,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMARDSBNQZZKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)Br)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672154
Record name 3-Amino-6-bromopyridin-2(1H)-one--hydrogen bromide (1/1)
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Molecular Weight

269.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-34-2
Record name 3-Amino-6-bromopyridin-2(1H)-one--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-6-bromopyridin-2-ol hydrobromide
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-6-bromopyridin-2(1H)-one hydrobromide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide, a pivotal building block for researchers, medicinal chemists, and professionals in drug development.

Introduction: A Versatile Scaffold in Medicinal Chemistry

This compound has emerged as a compound of significant interest within the pharmaceutical and life sciences sectors. Its unique trifunctional nature, possessing an amine, a bromine atom, and a pyridinone core, offers a versatile platform for the synthesis of complex molecular architectures. This guide aims to provide an in-depth understanding of this valuable chemical entity, empowering researchers to leverage its full potential in their scientific endeavors. The strategic positioning of its functional groups allows for selective and diverse chemical modifications, making it an ideal starting material for the development of novel therapeutic agents targeting a range of diseases, including neurological disorders, cancers, and infectious agents[1].

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. This section details the key characteristics of this compound.

Identification and Nomenclature
  • Chemical Name: this compound

  • Synonyms: 3-Amino-6-bromo-pyridin-2-ol hydrobromide[1]

  • CAS Number: 1187930-34-2[2][3]

  • Molecular Formula: C₅H₆Br₂N₂O[4][5]

  • Molecular Weight: 269.92 g/mol [4][5][6]

It is crucial to distinguish the hydrobromide salt from its free base, 3-Amino-6-bromopyridin-2(1H)-one, which has the CAS number 134577-43-8 and a molecular weight of 189.01 g/mol [7]. The hydrobromide form generally offers enhanced stability and solubility in certain solvents, making it advantageous for various applications.

Physicochemical Characteristics
PropertyValueSource
Appearance Beige or light yellow to brown solid[1][4]
Purity Typically ≥95% (NMR) or 97%[1][3][8]
Storage Conditions Room temperature, in a dark, inert atmosphere[4][6]
Predicted pKa 9.18 ± 0.10 (for the free base)[7]

Note: Experimental data for melting point and solubility in various organic solvents are not consistently reported in publicly available literature and should be determined empirically for specific applications.

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the chemical structure and purity of this compound. While full spectral data is often proprietary to commercial suppliers, typical spectroscopic characteristics are outlined below.

  • ¹H NMR: ChemicalBook provides access to the ¹H NMR spectrum for the compound with CAS number 1187930-34-2[9]. The spectrum is expected to show distinct signals corresponding to the aromatic protons and the amine protons on the pyridinone ring.

  • ¹³C NMR, IR, and Mass Spectrometry: Access to ¹³C NMR, IR, and mass spectrometry data is also indicated by some suppliers, which are crucial for unambiguous structural confirmation[9].

Synthesis and Purification

A plausible synthetic route could involve the Hofmann rearrangement of a corresponding bromopyridine carboxamide. A patent describes a one-step Hofmann degradation reaction to produce various aminobromopyridines with yields around 50%[10]. The general steps would involve:

  • Preparation of a hypobromite solution.

  • Reaction of the appropriate bromopyridine carboxamide with the hypobromite solution.

  • Work-up and purification of the resulting aminobromopyridine.

  • Subsequent treatment with hydrobromic acid to form the hydrobromide salt.

Another approach could be the bromination of 3-aminopyridin-2(1H)-one. The synthesis of a related compound, 3-amino-6-bromopyridine, is achieved through the bromination of 3-aminopyridine using N-bromosuccinimide in acetonitrile.

Purification is typically achieved through recrystallization to obtain a product of high purity suitable for further synthetic transformations.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom is susceptible to palladium-catalyzed cross-coupling reactions, while the amino group can undergo various nucleophilic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to the pyridinone core.

  • Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful tool for introducing aryl or heteroaryl moieties. A study on a 3-aminopyridin-2-one-based fragment library utilized Suzuki cross-coupling conditions to introduce a variety of aromatic and heteroaromatic groups at the C5-position of a related compound[11].

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond, enabling the introduction of a wide range of primary and secondary amines. This is a key transformation in the synthesis of many biologically active compounds[12]. The reaction typically involves a palladium catalyst, a phosphine ligand (such as XPhos), and a base.

Buchwald_Hartwig_Amination A 3-Amino-6-bromopyridin-2(1H)-one C Pd(0) Catalyst Phosphine Ligand Base A->C Oxidative Addition B R¹R²NH B->C D N-Substituted 3,6-diaminopyridin-2(1H)-one C->D Reductive Elimination

Reactions of the Amino Group

The amino group at the 3-position can participate in a variety of reactions, including:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides, although this may require careful control of reaction conditions to avoid over-alkylation.

The differential reactivity of the bromine and amino groups allows for a stepwise functionalization of the molecule, providing access to a wide array of derivatives.

Applications in Drug Discovery and Development

The 3-aminopyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as a key starting material for the synthesis of such compounds.

Kinase Inhibitors

The 2-aminopyridine moiety is a well-established hinge-binding motif in many kinase inhibitors[13]. A fragment library based on the 3-aminopyridin-2-one scaffold has been successfully used to identify inhibitors of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy[14]. The ability to readily diversify the scaffold through cross-coupling reactions at the bromine-bearing position makes it an ideal platform for structure-activity relationship (SAR) studies and the development of potent and selective kinase inhibitors.

Kinase_Inhibitor_Scaffold A 3-Amino-6-bromopyridin-2(1H)-one B Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) A->B C Diversified Library of 3-aminopyridin-2-one derivatives B->C D Screening against Kinase Panel C->D E Identification of Potent Kinase Inhibitors D->E

Other Therapeutic Areas

Beyond oncology, this versatile building block is utilized in the development of therapeutics for:

  • Neurological Disorders: Its derivatives are explored for their potential to modulate targets within the central nervous system[1].

  • Infectious Diseases: The scaffold is used to generate novel anti-infective agents[1].

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: The compound is generally considered harmful if swallowed, causes skin irritation, and causes serious eye irritation[4].

  • Precautionary Statements: It is recommended to wash hands thoroughly after handling, wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention[15].

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Storage and Disposal: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area[16]. Disposal should be carried out in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse libraries of compounds for drug discovery. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, will enable researchers to fully exploit its potential in the development of novel therapeutics.

References

3-Amino-6-bromopyridin-2(1H)-one hydrobromide structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, multi-faceted approach to the definitive structural elucidation of this compound, a heterocyclic compound of significant interest as a versatile building block in pharmaceutical research and development.[1] The process of bringing a new chemical entity from synthesis to application is critically dependent on the unambiguous confirmation of its molecular structure.[2] This document outlines a synergistic workflow employing Mass Spectrometry (MS), Infrared (IR) Spectroscopy, multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography. Each section details not only the experimental protocol but also the underlying scientific rationale, ensuring a self-validating system for structural confirmation. This guide is designed for researchers, scientists, and drug development professionals who require a robust framework for characterizing novel small molecules.

Introduction: The Imperative of Structural Certainty

This compound is a key intermediate in organic synthesis, with its distinct functional groups—an amine, a bromine atom, and a pyridinone core—offering diverse reactivity for the development of novel therapeutic agents.[1] However, the potential for isomeric impurities and unexpected reaction pathways during synthesis necessitates a rigorous and unequivocal process of structure elucidation. An error in structural assignment can have profound consequences, leading to wasted resources, misinterpreted biological data, and potential safety issues.

The strategy detailed herein is built on the principle of orthogonal verification, where each analytical technique provides a unique and complementary piece of the structural puzzle. We will begin by determining the elemental composition and verifying the presence of bromine through mass spectrometry. Subsequently, we will identify the key functional groups using infrared spectroscopy. The core of the elucidation will be a deep dive into 2D NMR spectroscopy to assemble the molecular framework atom-by-atom. Finally, we will achieve absolute confirmation of the three-dimensional structure in the solid state via X-ray crystallography.

Foundational Analysis: Elemental Composition and Isotopic Signature via Mass Spectrometry (MS)

Expertise & Causality: Before attempting to determine connectivity, we must first confirm the most fundamental property: the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough accuracy to confidently deduce the elemental composition. Furthermore, the presence of a bromine atom provides an unmistakable isotopic signature that serves as an immediate, low-level validation of the structure.

Experimental Protocol: ESI-TOF HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in HPLC-grade methanol. The hydrobromide salt is expected to be sufficiently polar for this solvent.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer, calibrated according to the manufacturer's protocol.

  • Data Acquisition:

    • Infuse the sample solution at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode. ESI is a soft ionization technique that will readily protonate the basic amino group, yielding the [M+H]⁺ ion corresponding to the free base, C₅H₅BrN₂O.

    • Set the mass range to scan from m/z 50 to 500.

Data Interpretation & Trustworthiness

The primary evidence for the structure comes from two key observations:

  • Accurate Mass: The measured m/z of the monoisotopic [M+H]⁺ ion should match the theoretical value within a narrow tolerance (typically < 5 ppm). The free base, C₅H₅BrN₂O, has a calculated monoisotopic mass of 187.95853 Da.[3][4] The expected [M+H]⁺ ion would be at m/z 188.96581.

  • Bromine Isotopic Pattern: Critically, bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and 49.3%, respectively). This results in a characteristic "doublet" for any bromine-containing ion.[5][6] We expect to see two peaks of almost identical intensity separated by approximately 2 m/z units: the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br).[7] This pattern is a powerful diagnostic tool that instantly confirms the presence of a single bromine atom.

Data Presentation: Predicted MS Data
IonIsotope CompositionCalculated m/zExpected Relative Intensity
[M+H]⁺C₅H₆⁷⁹BrN₂O⁺188.9663~100%
[M+2+H]⁺C₅H₆⁸¹BrN₂O⁺190.9643~98%

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve sample in Methanol Acq Infuse into ESI-TOF MS (Positive Ion Mode) Prep->Acq Inject Analysis Observe Mass Spectrum Acq->Analysis AccurateMass Confirm Accurate Mass (e.g., m/z 188.9663) Analysis->AccurateMass IsotopePattern Verify 1:1 Isotopic Pattern (M+ and M+2 peaks) Analysis->IsotopePattern Conclusion Molecular Formula Confirmed: C₅H₅BrN₂O AccurateMass->Conclusion Corroborate IsotopePattern->Conclusion Corroborate

Functional Group Analysis via Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Causality: With the elemental formula established, FT-IR spectroscopy provides rapid, non-destructive confirmation of the key functional groups. The vibrational frequencies of chemical bonds are highly characteristic, allowing us to "see" the presence of the amine (N-H), the amide (C=O and N-H), and the aromatic ring (C=C, C=N). This serves as a crucial cross-validation of the structure inferred from other methods.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid hydrobromide salt directly onto the ATR crystal. No extensive sample preparation is required.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Collection: Lower the ATR press to ensure good contact with the sample. Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background, generating the final absorbance or transmittance spectrum.

Data Interpretation & Trustworthiness

The structure of this compound presents several characteristic absorption bands. The hydrobromide salt form will influence the N-H stretching region significantly.

  • N-H Stretching: Expect very broad and complex absorption bands in the 2500-3400 cm⁻¹ region. This breadth is due to the N-H stretches of the pyridinone, the protonated amine (NH₃⁺), and extensive hydrogen bonding in the solid state.[8] The distinct, sharp peaks of a free amine are not expected.

  • C=O Stretching: A strong, sharp absorption corresponding to the amide carbonyl of the pyridinone ring should be present, typically in the range of 1650–1680 cm⁻¹.

  • N-H Bending: The scissoring vibration of the amino group will appear around 1600-1640 cm⁻¹.[8]

  • C=C and C=N Stretching: Vibrations from the pyridinone ring will produce several sharp peaks in the 1400–1600 cm⁻¹ region.[9]

  • C-Br Stretching: This vibration occurs in the fingerprint region (< 700 cm⁻¹) and can be difficult to assign definitively.

Data Presentation: Expected IR Absorptions
Wavenumber (cm⁻¹)Functional GroupVibration Type
~2500–3400 (very broad)N-H / N⁺-HStretching
~1650–1680C=O (Amide)Stretching
~1600–1640-NH₂Scissoring (Bending)
~1400–1600C=C / C=NRing Stretching

Functional_Groups cluster_groups Structure Key Functional Groups NH Amine (N-H) Structure->NH CO Amide (C=O) Structure->CO Ring Pyridinone Ring (C=C, C=N) Structure->Ring NH_Ring Amide (N-H) Structure->NH_Ring

caption: Key functional groups for IR identification.

Definitive Connectivity via Multi-dimensional NMR Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the complete covalent structure of an organic molecule in solution.[10] While ¹H and ¹³C spectra provide information on the chemical environment of each atom, 2D NMR experiments like COSY, HSQC, and HMBC are essential for unambiguously establishing the bonding network. The HMBC experiment, in particular, is the cornerstone of this analysis, as it reveals long-range (2- and 3-bond) correlations between protons and carbons, allowing us to piece the molecular fragments together.

Experimental Protocol: 500 MHz NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it is a polar solvent capable of dissolving the salt, and its residual proton peak does not obscure key regions. Crucially, it allows for the observation of exchangeable N-H protons.

  • Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal sensitivity and dispersion.[10]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard 1D proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

    • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks (protons on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2 or 3 bonds. This is the key experiment for establishing the overall connectivity.

Data Interpretation & Trustworthiness

The following is a predictive analysis of the expected NMR data. The combination of all experiments provides a self-consistent and definitive structural proof.

  • ¹H NMR: We expect two signals in the aromatic region for the two ring protons (H4 and H5). These should appear as doublets due to mutual coupling. Additionally, three exchangeable signals are expected: one for the pyridinone N-H and two for the amino NH₂ (which may appear as one broad signal). The hydrobromide salt will likely cause significant downfield shifts for the exchangeable protons.

  • ¹³C NMR: Five signals are predicted for the pyridinone ring carbons. The carbonyl (C2) will be the most downfield signal. The other four carbons (C3-C6) will have distinct chemical shifts based on their substituents.

  • COSY: A single cross-peak is expected, connecting the H4 and H5 protons, confirming their adjacency.

  • HSQC: Will show two cross-peaks, correlating H4 to C4 and H5 to C5. This definitively assigns the protons to their respective carbons.

  • HMBC: This experiment connects all the pieces. Key expected correlations that would lock in the structure are:

    • H4C2 , C6 , C5, C3 (2- and 3-bond correlations)

    • H5C3 , C6, C4 (2- and 3-bond correlations)

    • NH₂C3 , C2, C4 (correlations to the carbon it's attached to and its neighbors)

    • NH (ring)C2 , C6 (correlations to the adjacent carbonyl and brominated carbons)

The observation of these specific long-range correlations, particularly from the protons to the quaternary (non-protonated) carbons like C2, C3, and C6, leaves no ambiguity about the substitution pattern on the pyridinone ring.

Data Presentation: Predicted NMR Assignments
Positionδ¹³C (ppm, est.)δ¹H (ppm, est.)MultiplicityKey HMBC Correlations (from ¹H)
2~165---
3~130---
4~115~6.5dC2, C3, C5, C6
5~125~7.2dC3, C4, C6
6~140---
NH (ring)-~11-12br sC2, C6
NH₂-~5-6br sC2, C3, C4

// Nodes for key atoms H4 [pos="1,2!", shape=point, label="H4"]; H5 [pos="2,2!", shape=point, label="H5"]; NH2 [pos="0,1!", shape=point, label="NH₂"]; NH_ring [pos="1.5,0!", shape=point, label="NH"];

C2 [pos="1,0.5!", shape=point, label="C2"]; C3 [pos="0.5,1!", shape=point, label="C3"]; C6 [pos="2,0.5!", shape=point, label="C6"];

// Edges representing correlations H4 -> {C2, C6, C3} [fontcolor="#EA4335", label=" ³J, ³J, ²J"]; H5 -> {C3, C6} [fontcolor="#EA4335", label=" ²J, ³J"]; NH2 -> {C2, C4} [style=dotted, color="#34A853", fontcolor="#34A853", label=" ³J, ³J"]; NH2 -> C3 [color="#34A853", fontcolor="#34A853", label=" ²J"]; NH_ring -> {C2, C6} [color="#FBBC05", fontcolor="#FBBC05", label=" ²J, ²J"];

// Invisible edges for layout edge [style=invis]; H4 -> H5; NH2 -> H4; H5 -> C6; C3 -> C2; C2 -> NH_ring; } caption: Key 2- and 3-bond HMBC correlations.

Absolute Proof: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography is the gold standard, offering an unambiguous 3D map of the atoms in the solid state.[11] It directly visualizes the atomic positions, confirming not only the covalent connectivity but also the tautomeric form and the intermolecular interactions, such as hydrogen bonding with the bromide counter-ion.

Experimental Protocol: X-ray Diffraction
  • Crystal Growth: This is often the most challenging step.[11] Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the compound. Solvents to screen include methanol, ethanol, water, or mixtures thereof.

  • Crystal Mounting and Data Collection:

    • Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

    • Collect diffraction data using a modern X-ray diffractometer with a Mo or Cu X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to locate the heavy bromine atom, followed by difference Fourier maps to locate the remaining non-hydrogen atoms.

    • Refine the atomic positions and displacement parameters. Hydrogen atoms can typically be located in the difference map and refined.

Expected Results & Trustworthiness

The refined crystal structure will provide the ultimate validation by showing:

  • Unambiguous Connectivity: A 3D model that matches the structure deduced from NMR.

  • Tautomer Confirmation: Direct evidence that the molecule exists as the pyridin-2(1H)-one tautomer rather than the 2-hydroxypyridine isomer.

  • Intermolecular Interactions: A detailed map of the hydrogen bonding network. We would expect to see strong N-H···Br⁻ hydrogen bonds between the protonated amine/pyridinone NH and the bromide anion, as well as potential N-H···O=C hydrogen bonds between adjacent molecules.[12] This validates the hydrobromide salt form.

XRay_Workflow CrystalGrowth Grow Single Crystals (Slow Evaporation) DataCollection Mount Crystal & Collect Diffraction Data (100 K) CrystalGrowth->DataCollection Select best crystal StructureSolution Solve Structure (Direct Methods) DataCollection->StructureSolution Process data Refinement Refine Atomic Positions StructureSolution->Refinement FinalStructure Definitive 3D Structure (Connectivity, Tautomer, H-Bonding) Refinement->FinalStructure Validate

Conclusion: A Synergistic and Self-Validating Approach

References

An In-depth Technical Guide to the Synthesis of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthetic pathway for 3-Amino-6-bromopyridin-2(1H)-one hydrobromide, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is presented in a multi-step approach, starting from readily available precursors. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the process.

Introduction

This compound and its derivatives are key intermediates in the synthesis of a variety of biologically active molecules. The presence of amino, bromo, and pyridinone functionalities allows for diverse chemical modifications, making it a versatile scaffold for the development of novel therapeutic agents.[1] This guide details a robust and reproducible synthetic route, designed to be accessible to researchers with a solid background in organic synthesis.

Overall Synthesis Pathway

The synthesis of this compound can be achieved through a three-step process starting from 2-hydroxypyridine. The pathway involves an initial nitration, followed by bromination, and a final reduction of the nitro group, culminating in the formation of the hydrobromide salt.

Synthesis_Pathway Start 2-Hydroxypyridine Step1 Nitration Start->Step1 Intermediate1 2-Hydroxy-3-nitropyridine Step1->Intermediate1 HNO₃, Pyridine Step2 Bromination Intermediate1->Step2 Intermediate2 6-Bromo-3-nitropyridin-2(1H)-one Step2->Intermediate2 NBS, Acetonitrile Step3 Reduction Intermediate2->Step3 Intermediate3 3-Amino-6-bromopyridin-2(1H)-one Step3->Intermediate3 Fe, NH₄Cl Step4 Salt Formation Intermediate3->Step4 End 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide Step4->End HBr

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-3-nitropyridine

The initial step involves the nitration of 2-hydroxypyridine. The use of pyridine as a solvent and a controlled addition of nitric acid are crucial for achieving good yield and purity.

Protocol:

  • Dissolve 2-hydroxypyridine in pyridine in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a 60-75% solution of nitric acid dropwise to the cooled solution while stirring.

  • After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.

  • Concentrate the reaction mixture to half of its original volume.

  • Repeat the addition of nitric acid and reaction at room temperature 3-5 times.

  • Neutralize the resulting solution with a suitable base.

  • Perform a suitable work-up to isolate the 2-hydroxy-3-nitropyridine product.

Causality: The use of pyridine as a solvent helps to control the reactivity of nitric acid. The stepwise addition of nitric acid and controlled temperature prevent over-nitration and side reactions, leading to a cleaner product.[2]

Step 2: Synthesis of 6-Bromo-3-nitropyridin-2(1H)-one

The bromination of 2-hydroxy-3-nitropyridine is achieved using N-bromosuccinimide (NBS), a mild and selective brominating agent.

Protocol:

  • Dissolve 2-hydroxy-3-nitropyridine in acetonitrile.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Reflux the reaction mixture for a specified period, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-bromo-3-nitropyridin-2(1H)-one.

Causality: N-bromosuccinimide is chosen for its ability to selectively brominate the pyridine ring without causing unwanted side reactions that can occur with harsher brominating agents like liquid bromine.[1] Acetonitrile is a suitable solvent for this reaction.

Step 3: Synthesis of 3-Amino-6-bromopyridin-2(1H)-one

The reduction of the nitro group to an amine is a critical step. A classic and effective method using iron powder in the presence of an ammonium salt is employed.

Protocol:

  • To a solution of 6-bromo-3-nitropyridin-2(1H)-one in a mixture of propan-2-ol and water, add iron powder and ammonium chloride.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, filter the hot mixture through a pad of celite to remove the iron catalyst.

  • Concentrate the filtrate to obtain the crude 3-amino-6-bromopyridin-2(1H)-one.

  • Purify the product by a suitable method, such as recrystallization.

Causality: The Fe/NH₄Cl system is a well-established and reliable method for the reduction of aromatic nitro groups, especially in the presence of other reducible functional groups like halogens.[3] This method is generally high-yielding and avoids the use of more expensive or hazardous reducing agents.

Step 4: Synthesis of this compound

The final step is the formation of the hydrobromide salt, which is often more stable and easier to handle than the free base.

Protocol:

  • Dissolve the purified 3-amino-6-bromopyridin-2(1H)-one in a suitable solvent such as ethanol or isopropanol.

  • Slowly add a solution of hydrobromic acid (HBr) in the same solvent or water.

  • Stir the mixture, and the hydrobromide salt should precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Causality: The basic amino group readily reacts with the strong acid (HBr) to form the corresponding ammonium salt. The choice of solvent is important to ensure good precipitation and high recovery of the final product.

Data Summary

StepStarting MaterialReagentsProductTypical Yield
12-HydroxypyridineNitric Acid, Pyridine2-Hydroxy-3-nitropyridineGood
22-Hydroxy-3-nitropyridineN-Bromosuccinimide, Acetonitrile6-Bromo-3-nitropyridin-2(1H)-oneModerate to Good
36-Bromo-3-nitropyridin-2(1H)-oneFe, NH₄Cl, Propan-2-ol/Water3-Amino-6-bromopyridin-2(1H)-oneHigh
43-Amino-6-bromopyridin-2(1H)-oneHydrobromic AcidThis compoundQuantitative

Conclusion

The synthetic pathway detailed in this guide provides a practical and efficient method for the preparation of this compound. By understanding the rationale behind each step, researchers can adapt and optimize these protocols for their specific needs in the synthesis of complex molecules for drug discovery and development.

References

An In-depth Technical Guide to 3-Amino-6-bromopyridin-2(1H)-one hydrobromide (CAS 1187930-34-2): Properties and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-6-bromopyridin-2(1H)-one hydrobromide, identified by CAS number 1187930-34-2, is a pivotal chemical intermediate with significant applications in the realm of pharmaceutical research and development. Its versatile structure, featuring a pyridinone core functionalized with both an amino and a bromo group, renders it a valuable building block for the synthesis of a diverse array of bioactive molecules. This guide provides a comprehensive overview of its chemical and physical properties, with a particular focus on its utility in the synthesis of kinase inhibitors and its potential role in the burgeoning field of targeted protein degradation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry.

PropertyValueSource
CAS Number 1187930-34-2--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₅H₆Br₂N₂O--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 269.92 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Purity Typically ≥97%--INVALID-LINK--
Storage Keep in dark place, Inert atmosphere, Room temperature--INVALID-LINK--

Synthetic Utility: A Gateway to Novel Therapeutics

The strategic placement of the amino and bromo substituents on the pyridinone scaffold makes this compound an ideal starting material for a variety of cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Application in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The 3-aminopyridin-2-one core is a recognized scaffold in the design of kinase inhibitors.

A notable example of the synthetic utility of a similar scaffold is demonstrated in the creation of a kinase-targeted fragment library.[1] Although the starting material in the cited study is 5-bromo-2-methoxypyridin-3-amine, the synthetic logic is directly applicable to 3-Amino-6-bromopyridin-2(1H)-one. The bromo group at the 6-position (or 5-position in the related scaffold) serves as a handle for introducing diverse aryl and heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3][4][5] The amino group, on the other hand, can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding site.

The following workflow illustrates a generalized synthetic approach for the diversification of the 3-aminopyridin-2-one scaffold.

G A 3-Amino-6-bromopyridin-2(1H)-one (CAS 1187930-34-2) C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C D 6-Aryl/Heteroaryl-3-aminopyridin-2(1H)-one (Kinase Inhibitor Scaffold) C->D C-C bond formation

Caption: Synthetic workflow for the functionalization of the 3-aminopyridin-2-one core via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, step-by-step protocol for the Suzuki-Miyaura coupling reaction, adapted from methodologies used for similar scaffolds.[1]

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equivalents)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.2 equivalents)

  • Potassium phosphate (K₃PO₄) (3 equivalents)

  • n-Butanol

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl/heteroaryl boronic acid/ester, potassium phosphate, XPhos, and Pd₂(dba)₃.

  • Evacuate and backfill the vessel with an inert atmosphere (repeat three times).

  • Add degassed n-butanol to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with a suitable solvent such as methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-3-aminopyridin-2(1H)-one derivative.

Potential Role in Targeted Protein Degradation

The field of targeted protein degradation (TPD) has emerged as a revolutionary approach in drug discovery. Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Given that this compound is classified as a "Protein Degrader Building Block," it is plausible that this scaffold can be incorporated into the synthesis of novel PROTACs. The amino group could serve as an attachment point for a linker connected to an E3 ligase ligand, while the pyridinone core, after functionalization at the 6-position, could act as the warhead that binds to the protein of interest.

The general structure of a PROTAC and the potential incorporation of the 3-aminopyridin-2-one scaffold is depicted below.

G POI_Ligand Protein of Interest (POI) Ligand (e.g., functionalized 3-aminopyridin-2-one) Linker Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC molecule.

Further research is warranted to explore the full potential of this compound in the design and synthesis of effective PROTACs.

Conclusion

This compound is a chemical intermediate of significant value to the drug discovery community. Its versatile structure allows for the efficient synthesis of complex molecules, particularly kinase inhibitors, through well-established cross-coupling methodologies. Furthermore, its potential as a building block for the development of novel PROTACs positions it at the forefront of innovative therapeutic strategies. This guide has provided a technical overview of its properties and applications, aiming to empower researchers and scientists in their pursuit of next-generation therapeutics.

References

A Technical Guide to 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

While 3-Amino-6-bromopyridin-2(1H)-one hydrobromide does not possess a defined pharmacological mechanism of action in its own right, its significance in medicinal chemistry is profound. This technical guide repositions the narrative from a direct biological effector to a pivotal starting material and versatile chemical scaffold. We will elucidate the compound's chemical properties and reactivity that make it a cornerstone for the synthesis of pharmacologically active agents, particularly in the realm of kinase inhibition. This document serves as an in-depth resource for professionals engaged in drug discovery, providing insights into the synthetic utility and strategic application of this valuable heterocyclic building block.

Introduction: The Pyridinone Core in Medicinal Chemistry

The pyridinone structure is a privileged scaffold in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its versatile biological activities.[1][2] Pyridinone derivatives have demonstrated a wide array of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.[1][2] The scaffold's utility stems from its unique electronic and structural features; the pyridinone ring can serve as both a hydrogen bond donor and acceptor, facilitating crucial interactions with biological targets like enzyme active sites.[2]

Within this important class of compounds, this compound stands out not as an active pharmaceutical ingredient, but as a highly functionalized and reactive building block.[3] Its strategic placement of an amino group and a bromine atom on the pyridinone core provides chemists with two distinct and versatile handles for molecular elaboration. This dual functionality allows for the systematic construction of compound libraries to probe structure-activity relationships (SAR) and optimize lead compounds.[3] This guide will explore the chemical reactivity of this compound and its application in synthesizing potent and selective bioactive molecules.

Physicochemical Properties and Reactive Profile

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical features.

PropertyValueReference
CAS Number 1187930-34-2[4][5]
Molecular Formula C₅H₅BrN₂O · HBr[5][6]
Molecular Weight 269.92 g/mol [5][6]
Synonyms 3-Amino-6-bromo-pyridin-2-ol hydrobromide, this compound[6][7]

The molecule's reactivity is centered around three key positions:

  • The C6-Bromo Group: This site is primed for palladium-catalyzed cross-coupling reactions, serving as an anchor point for introducing molecular diversity.

  • The C3-Amino Group: This nucleophilic group can be readily acylated, alkylated, or used in other transformations to build out a different vector of the molecule.

  • The Pyridinone Ring: The N-H group of the ring can also be substituted, providing an additional site for modification.

This multi-faceted reactivity allows for a modular approach to drug design, where different fragments can be systematically introduced to optimize biological activity and pharmacokinetic properties.

Chemical_Structure cluster_molecule 3-Amino-6-bromopyridin-2(1H)-one cluster_reactivity Key Reactive Sites mol r1 C6-Bromo Group (Cross-Coupling Site) mol->r1 Suzuki Coupling Buchwald-Hartwig r2 C3-Amino Group (Nucleophilic Site) mol->r2 Acylation Alkylation r3 N1-H Group (Substitution Site) mol->r3 N-Alkylation

Caption: Chemical structure and key reactive sites.

Core Synthetic Methodologies: Enabling Drug Discovery

The true "action" of this compound lies in its synthetic versatility. Palladium-catalyzed cross-coupling reactions are paramount for leveraging this building block to create libraries of potential drug candidates.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between the C6-bromo position and a wide variety of aryl or heteroaryl boronic acids or esters.[8][9] This reaction is particularly valuable for synthesizing biaryl compounds, a common motif in kinase inhibitors designed to occupy the hydrophobic regions of the ATP-binding pocket.[10]

General Protocol: The reaction typically involves treating the bromopyridinone with a boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Na₂CO₃), and a suitable solvent system like dioxane/water.[10][11]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling the C6-position with primary or secondary amines.[12][13] This transformation is critical for accessing diverse chemical space and introducing functionalities that can form key hydrogen bonds with the target protein or improve the compound's solubility and pharmacokinetic profile.[14]

General Protocol: This reaction couples the bromopyridinone with an amine using a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide (NaOtBu).[15][16]

Synthetic_Workflow cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_bio Biological Screening start 3-Amino-6-bromopyridin-2(1H)-one (Starting Material) suzuki_reagents Aryl/Heteroaryl Boronic Acid + Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Primary/Secondary Amine + Pd Catalyst, Ligand, Base start->buchwald_reagents suzuki_product C6-Aryl/Heteroaryl Substituted Pyridinone Derivatives suzuki_reagents->suzuki_product screening Diverse Compound Library suzuki_product->screening buchwald_product C6-Amino Substituted Pyridinone Derivatives buchwald_reagents->buchwald_product buchwald_product->screening bio_target Identification of Bioactive Leads (e.g., Kinase Inhibitors) screening->bio_target

Caption: Synthetic diversification workflow.

Application in Kinase Inhibitor Development

The pyridinone scaffold is frequently employed in the design of kinase inhibitors due to its ability to mimic the hydrogen bonding pattern of the adenine region of ATP, allowing it to bind effectively to the kinase hinge region.[2] Derivatives synthesized from 3-Amino-6-bromopyridin-2(1H)-one are ideally suited for this purpose. The core structure can anchor in the hinge, while modifications at the C6 and C3 positions can be tailored to interact with other regions of the ATP-binding site, thereby conferring potency and selectivity.

Numerous pyridone-based inhibitors have shown potent activity against a range of kinases, including Met, Src, PIM-1, and c-Kit, which are implicated in various cancers.[17][18][19][20]

Kinase_Binding_Concept Conceptual Binding Mode of Pyridinone Derivatives cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyridinone-Based Inhibitor hinge Hinge Region (Backbone H-Bonds) gatekeeper Gatekeeper Residue hydrophobic Hydrophobic Pocket solvent Solvent-Exposed Region scaffold Pyridinone Core (H-Bonding) scaffold->hinge Forms H-bonds r1 R1 Group (from Suzuki Coupling) r1->gatekeeper Dictates selectivity r1->hydrophobic van der Waals interactions r2 R2 Group (from C3-Amino) r2->solvent Improves solubility

Caption: Conceptual model of a pyridinone inhibitor.

Exemplary Experimental Protocols

The following protocols are representative methodologies for the derivatization of 3-Amino-6-bromopyridin-2(1H)-one. Researchers should perform their own optimization.

Protocol 5.1: Suzuki-Miyaura Coupling
  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio, 5 mL).

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired C6-aryl substituted pyridinone.

Protocol 5.2: Buchwald-Hartwig Amination
  • Preparation: To a dry Schlenk flask under argon, add the palladium precursor [e.g., Pd₂(dba)₃] (0.02 mmol, 2 mol%), the phosphine ligand [e.g., (±)-BINAP] (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Reactant Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Heat the resulting mixture to 80-100 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with water. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue via column chromatography to obtain the target C6-amino substituted pyridinone.

Conclusion

This compound is a quintessential example of a molecular scaffold that, while lacking a direct mechanism of action, is indispensable for the discovery and development of novel therapeutics. Its value is expressed through its chemical potential, offering a robust and reliable platform for generating vast chemical diversity through well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. For researchers in medicinal chemistry and drug development, this compound is not an end in itself, but a critical starting point on the path to identifying potent and selective agents, particularly in the competitive field of kinase inhibitor research. Mastering its chemistry is a key step in unlocking new therapeutic possibilities.

References

Biological activity of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide: A Versatile Scaffold for Biologically Active Molecules

Executive Summary

This compound is a heterocyclic compound of significant interest within the pharmaceutical and biochemical research sectors. While not typically an end-product with direct therapeutic action, its true value lies in its role as a highly versatile chemical scaffold. The strategic placement of its amino and bromo functional groups on the pyridinone core allows for diverse chemical modifications, making it an essential building block for the synthesis of novel, biologically active molecules.[1] This guide provides a comprehensive overview of the compound's properties, its strategic importance in medicinal chemistry, and detailed methodologies for evaluating the biological activity of its derivatives, particularly in the context of oncology and kinase inhibition. Researchers in drug discovery will find this document a practical resource for leveraging this scaffold in the development of next-generation therapeutic agents.

Physicochemical Characteristics and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from its distinct chemical architecture. The pyridinone ring is a common motif in many bioactive compounds, and the presence of both a nucleophilic amino group and a bromo group amenable to cross-coupling reactions provides chemists with a robust platform for generating molecular diversity.

PropertyValueReference(s)
CAS Number 1187930-34-2[2][3]
Molecular Formula C₅H₅BrN₂O · HBr[3]
Molecular Weight 269.92 g/mol [3][4]
Synonyms 3-Amino-6-bromo-1H-pyridin-2-one hydrobromide[5]

The compound's structure facilitates a logical synthetic workflow for creating diverse libraries of compounds. The bromo and amino groups serve as primary reaction handles for introducing new substituents and building molecular complexity.

Caption: General synthetic workflow using the core scaffold.

A Privileged Scaffold in Drug Discovery

The pyridinone nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to multiple, diverse biological targets through various non-covalent interactions. Derivatives synthesized from 3-Amino-6-bromopyridin-2(1H)-one have been investigated for a range of therapeutic applications, most notably in oncology, infectious diseases, and the treatment of neurological disorders.[1] Its value lies in providing a rigid and predictable framework upon which functional groups can be appended to optimize potency, selectivity, and pharmacokinetic properties.

Application in Oncology: Targeting Kinase Signaling

A prominent application for pyridinone-based scaffolds is the development of kinase inhibitors.[6] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many cancers. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key kinase involved in angiogenesis—the formation of new blood vessels—a process critical for tumor growth and metastasis.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols for Activity Assessment

To evaluate the efficacy of novel derivatives based on the 3-Amino-6-bromopyridin-2(1H)-one scaffold, a series of standardized in vitro assays are essential. The following protocols provide a framework for assessing both target-specific inhibition and cellular effects.

Protocol 1: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

  • Objective: To quantify the concentration of the test compound required to inhibit 50% of VEGFR-2 kinase activity (IC₅₀).

  • Principle: The assay measures the consumption of ATP during the phosphorylation of a substrate peptide by the VEGFR-2 enzyme. A detection reagent produces a fluorescent or luminescent signal that is inversely proportional to the amount of ATP consumed, and therefore, inversely proportional to kinase activity.[6]

  • Methodology:

    • Compound Preparation: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in an appropriate solvent like DMSO.

    • Reaction Setup: In a 96-well or 384-well plate, add the reaction buffer, the VEGFR-2 enzyme, and the test compound at various concentrations.

    • Initiation: Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Detection: Terminate the reaction and add the detection reagent, which quantifies the amount of remaining ATP. Incubate for a further 30-60 minutes at room temperature.

    • Measurement: Read the signal (e.g., fluorescence) using a plate reader.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell-Based Cytotoxicity Assessment (MTT Assay)

This assay measures the effect of a compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

  • Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (GI₅₀ or IC₅₀).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cell Seeding: Seed human cancer cells (e.g., HUVEC for angiogenesis studies, or MCF-7, A549 for general cytotoxicity) into a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

    • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow formazan crystal formation.[6]

    • Solubilization: Carefully remove the medium and add a solubilization agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[6]

    • Measurement: Measure the absorbance of the resulting purple solution using a spectrophotometer at approximately 570 nm.[6]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each compound concentration. Plot the results to determine the IC₅₀ value.

Conclusion and Future Outlook

This compound is a compound of high strategic value in modern drug discovery. Its primary importance is not as a standalone therapeutic but as a foundational building block for creating extensive libraries of novel chemical entities. The dual functional groups allow for systematic chemical exploration, enabling the fine-tuning of derivatives to achieve high potency and selectivity against a range of biological targets, particularly protein kinases implicated in cancer. Future research will undoubtedly continue to leverage this and similar pyridinone scaffolds to develop targeted therapies for oncology and other challenging diseases. The robust and reproducible assays outlined in this guide provide a clear pathway for researchers to validate the biological activity of their novel synthesized compounds.

References

An In-Depth Technical Guide to the Synthesis of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-6-bromopyridin-2(1H)-one scaffold is a critical pharmacophore in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. This guide provides a comprehensive overview of the synthetic strategies for obtaining the core 3-amino-6-bromopyridin-2(1H)-one hydrobromide, followed by an in-depth exploration of its derivatization. The narrative emphasizes the rationale behind experimental choices, offering field-proven insights for researchers in drug discovery and development. Detailed, step-by-step protocols for key transformations, data presentation in tabular format, and visual diagrams of reaction pathways are included to ensure both scientific integrity and practical applicability.

Introduction: The Significance of the 3-Amino-6-bromopyridin-2(1H)-one Scaffold

Pyridin-2(1H)-one moieties are privileged structures in drug discovery, appearing in numerous compounds with a wide range of therapeutic applications. The introduction of an amino group at the 3-position and a bromine atom at the 6-position of this heterocyclic system provides a strategically functionalized scaffold. The amino group serves as a key site for further modification or as a crucial pharmacophoric element for target engagement. The bromine atom offers a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space and optimize structure-activity relationships (SAR).

This guide will first detail a robust synthetic pathway to the core this compound, a stable and readily handled form of the parent compound. Subsequently, it will explore the rich derivatization chemistry of this scaffold, focusing on powerful synthetic methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Synthesis of the Core Scaffold: this compound

The synthesis of the target scaffold can be approached through a multi-step sequence starting from readily available precursors. A logical and field-tested pathway involves the functionalization of a pre-existing pyridine ring.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for 3-amino-6-bromopyridin-2(1H)-one is outlined below. The core structure can be disconnected to reveal key precursors and transformations.

G A 3-Amino-6-bromopyridin-2(1H)-one B 3-Nitro-6-bromopyridin-2(1H)-one A->B Reduction C 3-Nitro-6-bromopyridin-2-amine B->C Diazotization & Hydrolysis D 6-Bromo-2-aminopyridine C->D Nitration E 2-Aminopyridine D->E Bromination

Figure 1: Retrosynthetic analysis of 3-amino-6-bromopyridin-2(1H)-one.

Synthetic Pathway and Experimental Protocols

The forward synthesis, based on the retrosynthetic analysis, involves a four-step sequence from 2-aminopyridine.

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group is an activating ortho-, para-director. To achieve bromination at the 6-position, careful control of reaction conditions is necessary to minimize the formation of di-brominated byproducts.

Protocol 1: Synthesis of 2-Amino-6-bromopyridine

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-amino-6-bromopyridine.

The subsequent nitration is directed to the 3-position by the activating amino group and the deactivating effect of the bromine and the pyridine nitrogen.

Protocol 2: Synthesis of 2-Amino-6-bromo-3-nitropyridine

  • Reaction Setup: To a flask containing concentrated sulfuric acid, cool to 0 °C. Slowly add 2-amino-6-bromopyridine (1.0 eq) while maintaining the temperature below 10 °C.

  • Nitration: Add a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the solution, keeping the temperature below 5 °C.

  • Reaction Monitoring: Stir the mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice.

  • Isolation: Neutralize the solution with a concentrated aqueous solution of sodium hydroxide until pH 7-8. Collect the yellow precipitate by filtration, wash with water, and dry to yield 2-amino-6-bromo-3-nitropyridine.

The 2-amino group is converted to a 2-oxo group via a diazotization reaction followed by hydrolysis.

Protocol 3: Synthesis of 3-Nitro-6-bromopyridin-2(1H)-one

  • Diazotization: Suspend 2-amino-6-bromo-3-nitropyridine (1.0 eq) in an aqueous solution of hydrobromic acid. Cool the suspension to 0-5 °C. Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for 30 minutes, then heat the solution to 80-90 °C until the evolution of nitrogen gas ceases.

  • Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

The final step is the reduction of the nitro group to an amino group. Common reducing agents for this transformation include tin(II) chloride or catalytic hydrogenation.

Protocol 4: Synthesis of 3-Amino-6-bromopyridin-2(1H)-one

  • Reaction Setup: In a round-bottom flask, suspend 3-nitro-6-bromopyridin-2(1H)-one (1.0 eq) in ethanol.

  • Reduction: Add tin(II) chloride dihydrate (3-5 eq) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.

  • Extraction and Isolation: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel.

To improve stability and handling properties, the free base is converted to its hydrobromide salt.

Protocol 5: Synthesis of this compound

  • Salt Formation: Dissolve the purified 3-amino-6-bromopyridin-2(1H)-one in a minimal amount of a suitable solvent like ethanol or isopropanol.

  • Acidification: Add a solution of hydrobromic acid (48% in water or HBr in acetic acid) dropwise with stirring until the solution is acidic.

  • Precipitation: The hydrobromide salt will precipitate out of the solution. If necessary, cool the mixture in an ice bath to facilitate complete precipitation.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Derivatization of the 3-Amino-6-bromopyridin-2(1H)-one Scaffold

The presence of both an amino group and a bromo substituent makes the core scaffold an ideal platform for extensive derivatization, allowing for the exploration of a wide chemical space.

G cluster_0 Core Scaffold cluster_1 Derivatization Reactions A 3-Amino-6-bromopyridin-2(1H)-one B N-Arylation/Alkylation (Buchwald-Hartwig, Ullmann) A->B Reaction at 3-Amino Group C C-C Bond Formation (Suzuki, Sonogashira, Heck) A->C Reaction at 6-Bromo Position D Amide/Sulfonamide Formation A->D Reaction at 3-Amino Group

Spectroscopic Characterization of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Importance of Spectroscopic Analysis

3-Amino-6-bromopyridin-2(1H)-one hydrobromide (CAS No. 1187930-34-2) is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Its structure, featuring a pyridinone core with amino and bromo substituents, makes it a versatile building block for the synthesis of a wide range of biologically active molecules.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including NMR, IR, and MS, are indispensable tools for achieving this. Each technique provides a unique and complementary piece of the structural puzzle, and together they offer a detailed "fingerprint" of the molecule. This guide will delve into the practical aspects of obtaining and interpreting this crucial data.

Molecular Structure and Expected Spectroscopic Features

The molecular structure of this compound dictates its expected spectroscopic behavior. The pyridinone ring can exist in tautomeric forms, which can influence the observed spectra. The presence of the hydrobromide salt will also have a significant impact, particularly on the NMR and IR data.

Molecular Formula: C₅H₆Br₂N₂O[2]

Molecular Weight: 269.92 g/mol [2]

Visualizing the Core Structure

3-Amino-6-bromopyridin-2(1H)-one_hydrobromide cluster_pyridinone 3-Amino-6-bromopyridin-2(1H)-one cluster_salt Hydrobromide Salt C2 C2=O C3 C3-NH2 C2->C3 C4 C4-H C3->C4 HBr HBr C3->HBr Protonation Site (likely amino group) C5 C5-H C4->C5 C6 C6-Br C5->C6 N1 N1-H C6->N1 N1->C2

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data. The following is a robust workflow for the analysis of pyridinone derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into magnet and allow temperature to equilibrate (298 K) acq2 Tune and shim the probe acq1->acq2 acq3 Acquire 1H NMR spectrum (zg30 pulse program, 16-64 scans) acq2->acq3 acq4 Acquire 13C NMR spectrum (proton-decoupled, >1024 scans) acq3->acq4 proc1 Apply Fourier transformation proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts to TMS (0 ppm) proc3->proc4 proc5 Integrate 1H signals and pick peaks proc4->proc5

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Expert Insight: The choice of deuterated solvent is critical. DMSO-d₆ is often a good choice for hydrobromide salts as it is a polar aprotic solvent that can dissolve the sample and will show exchangeable protons (from NH and OH groups).

¹H NMR: Predicted Chemical Shifts and Coupling Constants

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinone ring and the amino and amide protons. The hydrobromide salt will likely protonate the most basic site, expected to be the amino group, which will affect its chemical shift and potentially lead to peak broadening due to exchange.

Table 1: Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
10.0 - 12.0Broad singlet1HN1-H The amide proton is typically deshielded and can exchange with water, leading to a broad signal.
7.0 - 8.0Doublet1HC4-H Aromatic proton adjacent to the amino group. Coupled to C5-H.
6.5 - 7.5Doublet1HC5-H Aromatic proton coupled to C4-H.
5.0 - 7.0Broad singlet3H-NH₃The amino group is likely protonated, leading to a downfield shift and broadening due to quadrupolar effects of the nitrogen and exchange.

Causality in Experimental Choices: The use of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is crucial for resolving the coupling patterns of the aromatic protons.

¹³C NMR: Predicted Chemical Shifts

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton. The number of unique carbon signals will confirm the symmetry of the molecule.

Table 2: Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
160 - 170C 2=OThe carbonyl carbon is significantly deshielded.
140 - 150C 6-BrCarbon attached to bromine, deshielded.
130 - 140C 4Aromatic carbon.
110 - 120C 5Aromatic carbon.
90 - 100C 3-NH₂Carbon attached to the amino group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition (KBr Pellet Method)

For solid samples like this compound, the KBr pellet method is a common and reliable technique.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr powder prep2 Place the mixture in a pellet press prep1->prep2 prep3 Apply pressure (8-10 tons) to form a transparent pellet prep2->prep3 acq1 Place the KBr pellet in the sample holder of the FT-IR spectrometer acq2 Acquire the background spectrum (air) acq1->acq2 acq3 Acquire the sample spectrum (typically 16-32 scans) acq2->acq3 proc1 Perform background subtraction proc2 Identify and label significant absorption bands proc1->proc2

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.

Trustworthiness of the Protocol: Thoroughly drying the KBr is crucial to avoid a broad absorption band around 3400 cm⁻¹ from water, which can obscure N-H and O-H stretching frequencies.

Interpretation of the IR Spectrum

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3200 - 3500Strong, BroadN-HStretching (Amide and Amino groups)
3000 - 3100MediumC-HAromatic Stretching
1650 - 1700StrongC=OCarbonyl Stretching (Amide)
1550 - 1650MediumC=CAromatic Ring Stretching
1500 - 1600MediumN-HBending (Amino group)
1000 - 1200StrongC-NStretching
500 - 600MediumC-BrStretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electrospray ionization (ESI) is a suitable technique for this polar and salt-like compound.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI-MS) cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (e.g., 1 mg/mL in methanol or acetonitrile/water) acq1 Infuse the sample solution into the ESI source acq2 Acquire the mass spectrum in positive ion mode acq1->acq2 acq3 Observe the isotopic pattern of the molecular ion acq2->acq3 proc1 Identify the molecular ion peak [M+H]⁺ proc2 Analyze the fragmentation pattern to deduce structural information proc1->proc2

Caption: General workflow for acquiring a mass spectrum using ESI-MS.

Interpretation of the Mass Spectrum

The mass spectrum will provide the molecular weight of the free base form of the compound. A key feature will be the isotopic pattern of bromine. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, any fragment containing one bromine atom will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units. Since the hydrobromide salt contains a second bromine atom, the fragmentation may be complex, but the isotopic signature will be a powerful diagnostic tool.

Expected Molecular Ion: The protonated molecule, [C₅H₅BrN₂O + H]⁺, would have an m/z corresponding to the monoisotopic mass of the free base plus a proton.

Key Fragmentation Pathways:

  • Loss of HBr: A common fragmentation for hydrobromide salts.

  • Loss of CO: Characteristic of carbonyl-containing compounds.

  • Cleavage of the amino group.

Conclusion: A Path Forward for Characterization

While the direct experimental spectra for this compound are not widely published, this guide provides the necessary framework for any researcher to obtain and interpret this critical data. By following the detailed protocols and utilizing the predictive information provided, scientists can confidently characterize this important pharmaceutical intermediate. The principles and techniques outlined here are broadly applicable to the analysis of other novel heterocyclic compounds, underscoring the fundamental importance of a systematic and well-understood spectroscopic approach in modern chemical research.

References

An In-Depth Technical Guide to the Solubility and Stability of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Amino-6-bromopyridin-2(1H)-one hydrobromide is a versatile intermediate with significant potential in pharmaceutical research and development, particularly in the synthesis of novel therapeutic agents.[1][2] Understanding its fundamental physicochemical properties, such as solubility and stability, is a critical prerequisite for its effective use in drug discovery and formulation. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. As specific experimental data for this hydrobromide salt is not extensively available in public literature, this document serves as a practical "how-to" guide, outlining industry-standard methodologies and the scientific rationale behind them. The protocols described herein are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and established pharmaceutical testing principles.

Introduction: The Role and Physicochemical Profile of this compound

This compound is a heterocyclic building block whose structure, featuring both amino and bromo functional groups, allows for diverse chemical reactions, making it a valuable starting material for complex molecule synthesis.[1] Its applications are noted in the development of treatments for a range of diseases, underscoring the importance of a thorough characterization of its properties.[1][2]

A foundational understanding of a compound's solubility and stability is paramount in the early stages of pharmaceutical development. Solubility directly influences bioavailability and the feasibility of formulation, while stability determines a compound's shelf-life, storage conditions, and potential degradation pathways.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1187930-34-2[4]
Molecular Formula C₅H₆Br₂N₂O[4][5]
Molecular Weight 269.92 g/mol [4][5][6]
Appearance Beige solid[2]
Storage Conditions Keep in a dark place, inert atmosphere, room temperature or at 0-8°C[2][4]

A Methodological Approach to Determining Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and, consequently, its therapeutic efficacy. It is essential to distinguish between two key types of solubility: thermodynamic and kinetic.

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a substance that can dissolve in a solvent at a given temperature and pressure when the system is at equilibrium.[3][7] This is a crucial parameter for late-stage development and formulation.[3][6]

  • Kinetic Solubility measures the concentration of a compound at the point of precipitation from a solution that was initially prepared with a co-solvent (like DMSO) and then introduced into an aqueous buffer.[3] This is often used for high-throughput screening in early drug discovery due to its speed.[3][4]

For a thorough characterization of this compound, determining its thermodynamic solubility in various relevant media is recommended.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8] The following protocol outlines the necessary steps.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., Water, 0.1N HCl, Phosphate Buffered Saline (PBS) at pH 7.4, Methanol, Ethanol)

  • Scintillation vials or flasks with secure caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium with the undissolved compound is achieved.

  • Equilibration:

    • Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C).

    • Shake the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration in solution does not change between time points).

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant. To remove any remaining undissolved particles, either centrifuge the aliquot at high speed or filter it through a syringe filter. Caution: Filtration may lead to underestimation of solubility if the compound adsorbs to the filter material.[9]

  • Quantification:

    • Accurately dilute the clear supernatant with a suitable mobile phase to a concentration within the linear range of a pre-validated analytical method.

    • Analyze the diluted samples using a stability-indicating HPLC method to determine the concentration of the dissolved compound. A general approach for pyridine derivatives would involve a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).[10][11][12]

  • Data Analysis:

    • Calculate the solubility in mg/mL or µg/mL for each solvent.

Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess compound to solvent vials B Seal vials A->B C Shake at controlled temperature (24-72h) B->C D Sample at multiple time points C->D E Allow solid to settle D->E F Filter or centrifuge supernatant E->F G Dilute clear supernatant F->G H Analyze by validated HPLC method G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Thermodynamic Solubility Determination.

A Framework for Comprehensive Stability Assessment

Stability testing is crucial for determining the re-test period or shelf life of an active pharmaceutical ingredient.[13] These studies evaluate how the quality of the substance varies over time under the influence of various environmental factors such as temperature, humidity, and light.

Long-Term and Accelerated Stability Studies

In accordance with ICH Q1A(R2) guidelines, a comprehensive stability study should include long-term and accelerated testing.[5][14][15]

  • Long-Term Stability Testing: This is conducted under recommended storage conditions to evaluate the thermal stability of the compound over its proposed shelf life.[13]

    • Conditions: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[13]

    • Duration: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13]

  • Accelerated Stability Testing: This involves exposing the compound to elevated stress conditions to predict its long-term stability in a shorter timeframe.[5]

    • Conditions: 40°C ± 2°C / 75% RH ± 5% RH.[13]

    • Duration: A minimum of 6 months with testing at 0, 3, and 6 months is recommended.[14]

If a "significant change" (defined as failure to meet its specification) occurs during accelerated testing, intermediate stability studies (e.g., at 30°C ± 2°C / 65% RH ± 5% RH) should be conducted.[14]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability testing.[16][17] These studies involve exposing the compound to conditions more severe than those used in accelerated testing.[9][17]

Key Stress Conditions to Evaluate:

  • Hydrolytic Stability: Expose the compound in solution to acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), and neutral (e.g., water) conditions at elevated temperatures.

  • Oxidative Stability: Treat the compound in solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Thermal Stability: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated testing temperature).

  • Photostability: Expose both the solid compound and its solution to a combination of visible and UV light, as described in ICH Q1B guidelines.[8][13]

The goal of forced degradation is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified without completely destroying the parent molecule.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Procedure:

  • Sample Preparation: Prepare solutions of the compound in various media (acidic, basic, neutral, and with an oxidizing agent). For thermal and photostability, use the solid compound.

  • Stress Application: Expose the samples to the respective stress conditions for a defined period. Monitor the degradation over time to achieve the target level.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to an appropriate concentration.

  • Analytical Method: Analyze the stressed samples using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) detector to help identify degradation products.

  • Mass Balance: Ensure that the sum of the assay of the parent compound and the percentage of all degradation products is close to 100%, which demonstrates that all major degradation products have been detected.

Visualization of the Stability Testing Logic

G cluster_stability Stability Assessment of this compound cluster_forced Forced Degradation (Stress Testing) cluster_formal Formal Stability Studies A ICH Q1A/Q1B Guidelines B Hydrolysis (Acid, Base, Neutral) A->B C Oxidation (H₂O₂) A->C D Thermal (Solid State) A->D E Photolysis (Solid & Solution) A->E F Long-Term (e.g., 25°C/60% RH) A->F G Accelerated (e.g., 40°C/75% RH) A->G I Identify Degradation Pathways & Products B->I C->I D->I E->I J Determine Shelf-Life & Storage Conditions F->J G->J H Develop & Validate Stability-Indicating HPLC Method H->I H->J I->H

Caption: A logical framework for stability assessment.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for determining the solubility and stability of this compound. By following these established protocols, researchers can generate the critical data needed to advance this promising intermediate through the drug development pipeline. The successful execution of these studies will enable a comprehensive understanding of the compound's behavior, inform formulation strategies, and ensure the quality and safety of future therapeutic agents derived from it. It is imperative that all experiments are conducted with meticulous attention to detail and are supported by validated analytical methodology to ensure the integrity of the data generated.

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides an in-depth guide to the strategic application of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide, a versatile heterocyclic building block, in medicinal chemistry and drug discovery. We will explore its synthetic utility, focusing on its role as a key intermediate in the development of targeted therapeutics, particularly kinase inhibitors. Detailed, field-proven protocols for its application in common synthetic transformations and subsequent biological evaluation are provided to enable researchers to effectively integrate this valuable scaffold into their research and development workflows.

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient lead generation. This compound has emerged as such a scaffold. Its structure is deceptively simple yet remarkably potent in its synthetic versatility.[1]

The molecule features a pyridinone core, which is a common motif in many biologically active compounds. Crucially, it is decorated with two key functional groups that serve as orthogonal synthetic handles:

  • An amino group at the 3-position, which can act as a hydrogen bond donor or be readily functionalized.

  • A bromo group at the 6-position, which is an excellent leaving group for various cross-coupling reactions, enabling the introduction of diverse substituents.

This dual functionality allows for a modular and divergent approach to library synthesis, making it an essential tool for probing structure-activity relationships (SAR). Its stability and reactivity profile make it suitable for a range of chemical transformations, including substitution and coupling reactions.[1] Researchers have leveraged this compound in the design of targeted treatments for oncology and infectious diseases, where its ability to interact with specific biological targets can pave the way for novel drug discovery.[1]

Core Application: A Cornerstone for Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug development efforts.[2][3] The 3-aminopyridin-2-one core, as found in our title compound, is an exemplary fragment for designing kinase inhibitors.[4]

Rationale: Mimicking the ATP Hinge-Binding Motif

The ATP-binding site of most kinases contains a "hinge region" that forms crucial hydrogen bonds with the adenine moiety of ATP. A successful kinase inhibitor must effectively compete with ATP by mimicking these interactions. The 3-aminopyridin-2-one scaffold is particularly adept at this, capable of forming multiple hydrogen bonds with the backbone of the kinase hinge region.[4] This intrinsic binding capability provides a strong foundation for developing potent and selective inhibitors.

Fragment-based screening of libraries built upon this scaffold has successfully identified inhibitors for critical mitotic kinases like Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets for cancer therapy.[3]

Figure 1: Hydrogen bonding between the 3-aminopyridin-2-one scaffold and the kinase hinge region.

Experimental Protocols: From Synthesis to Biological Validation

The true value of a building block is realized through its practical application. The following protocols provide robust, step-by-step methodologies for the synthesis and biological evaluation of compounds derived from this compound.

Protocol 1: Suzuki Cross-Coupling for Scaffold Diversification

The Suzuki coupling is a powerful palladium-catalyzed reaction for forming carbon-carbon bonds. It is ideally suited for functionalizing the 6-bromo position of the pyridinone core, allowing for the introduction of various aryl or heteroaryl moieties. This is a critical step in tuning the compound's pharmacological properties.[2][4]

Suzuki_Workflow start_node Start Materials setup Reaction Setup start_node->setup 1. Combine process_node process_node reagent_node reagent_node qc_node qc_node end_node Final Product reaction Reaction (e.g., 90-110°C, 1.5-4h under N2) setup->reaction 2. Heat reagents Reagents: - 3-Amino-6-bromopyridin-2(1H)-one - Boronic Acid/Ester - Pd Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., DMF/H2O) reagents->setup qc_hplc HPLC Check for Conversion >98% reaction->qc_hplc 3. Monitor workup Workup (e.g., Water addition, Precipitation) qc_hplc->workup Complete isolation Isolation & Drying (Filtration) workup->isolation 4. Isolate purification Purification (e.g., Column Chromatography, Recrystallization) isolation->purification 5. Purify purification->end_node 6. Characterize Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis input_node input_node process_node process_node output_node output_node Compound Test Compounds (in DMSO) Plate 1. Plate Compounds & Controls Compound->Plate Enzyme Kinase & Substrate Incubate1 2. Add Kinase/Substrate Incubate Enzyme->Incubate1 ATP ATP Solution Initiate 3. Add ATP to Initiate Reaction ATP->Initiate Plate->Incubate1 Incubate1->Initiate Incubate2 4. Incubate (e.g., 60 min) Initiate->Incubate2 Detect 5. Add Detection Reagent Incubate2->Detect Read 6. Read Fluorescence Detect->Read Calculate 7. Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

References

Application Notes and Protocols: 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide as a Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Synthetic Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures. 3-Amino-6-bromopyridin-2(1H)-one hydrobromide has emerged as a highly valuable and versatile scaffold, offering a unique combination of functionalities that enable diverse and strategic synthetic transformations.[1] Its structure, featuring a nucleophilic amino group, a readily displaceable bromide, and a pyridinone core, presents three distinct points for molecular elaboration. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this key intermediate. We will delve into its core reactivity, provide field-proven protocols for cornerstone cross-coupling reactions, and offer insights into the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Considerations

A thorough understanding of a reagent's properties and handling requirements is the bedrock of safe and successful experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₅H₅BrN₂O·HBr[2]
Molecular Weight 269.92 g/mol [2][3]
Appearance Light brown to white solid/powder[4][5]
CAS Number 1187930-34-2[3][6]

Safety and Handling:

This compound and its parent free base are classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is crucial to handle this compound in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][7] In case of contact with skin or eyes, rinse immediately with plenty of water.[4] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[4][7][8]

Core Reactivity and Strategic Applications

The synthetic utility of this compound is primarily centered around the reactivity of its three key functional groups: the bromo substituent at the 6-position, the amino group at the 3-position, and the pyridinone ring itself.

  • The Bromo Group (C6-Position): This is the most versatile handle for derivatization, serving as an excellent electrophile in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast range of aryl, heteroaryl, and alkyl substituents, which is a cornerstone of modern drug discovery.[9][10]

  • The Amino Group (C3-Position): The nucleophilic nature of the amino group allows for a variety of transformations, including acylation, alkylation, and participation in condensation reactions. This position is often targeted for modulating the physicochemical properties and biological activity of the final compound.[5]

  • The Pyridinone Core: The pyridinone ring system is a common feature in many biologically active molecules and can engage in various chemical transformations. Its inherent electronic properties also influence the reactivity of the attached functional groups.

This trifecta of reactivity makes 3-Amino-6-bromopyridin-2(1H)-one a privileged scaffold in the synthesis of a diverse range of compounds, most notably in the development of kinase inhibitors .[11][12][13] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[10][11][13] The 3-aminopyridin-2-one core can form key hydrogen bonding interactions within the ATP-binding site of many kinases, making it an ideal starting point for inhibitor design.[11][12]

Key Synthetic Transformations: Protocols and Mechanistic Insights

We will now explore two of the most powerful and widely employed synthetic methods for the derivatization of this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms carbon-carbon bonds by reacting an organoboron species with an organohalide in the presence of a palladium catalyst and a base.[14] This reaction is exceptionally robust and tolerant of a wide range of functional groups, making it a workhorse in pharmaceutical and academic laboratories.[15][16]

Workflow for Suzuki-Miyaura Coupling:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reagents: - this compound - Boronic Acid/Ester - Palladium Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to Reaction Temperature (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Purification (e.g., Column Chromatography) extract->purify final_product final_product purify->final_product Characterized Product G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(Br) pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂(Ar') pd2_ox->pd2_trans Transmetalation (Ar'-B(OH)₂, Base) product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 Catalyst Regeneration G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reagents: - this compound - Amine - Palladium Catalyst & Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heat Heat to Reaction Temperature (e.g., 80-110 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter_extract Filter through Celite Aqueous Work-up & Extraction cool->filter_extract purify Purification (e.g., Column Chromatography) filter_extract->purify final_product final_product purify->final_product Characterized Product G pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂(Br) pd0->pd2_ox Oxidative Addition (Ar-Br) pd2_amido Ar-Pd(II)L₂(NR₂') pd2_ox->pd2_amido Amine Coordination & Deprotonation (R₂'NH, Base) product Ar-NR₂' pd2_amido->product Reductive Elimination product->pd0 Catalyst Regeneration

References

Application Notes and Protocols for 3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide, a versatile heterocyclic building block crucial in pharmaceutical research and organic synthesis. We will dissect its core reactivity, present detailed, field-proven protocols for its application in palladium-catalyzed cross-coupling reactions, and offer expert insights into experimental design and troubleshooting. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique structural features for the synthesis of novel bioactive molecules.

Compound Profile and Strategic Importance

This compound is a pyridinone derivative distinguished by its trifunctional nature: a nucleophilic amino group, an electrophilic carbon-bromine bond, and a pyridinone scaffold. This unique arrangement makes it a highly valuable intermediate for constructing complex molecular architectures.[1] Its structure exists in tautomeric equilibrium between the pyridin-2(1H)-one and pyridin-2-ol forms, a factor that can influence its reactivity and solubility.

The strategic importance of this compound lies in its role as a scaffold for developing therapeutic agents, particularly in the fields of oncology, infectious diseases, and neurology.[1] The bromo- and amino- groups serve as orthogonal handles for introducing molecular diversity through well-established synthetic transformations.

Physicochemical Properties
CAS Number 1187930-34-2[2][3][4]
Molecular Formula C₅H₆Br₂N₂O[2][5]
Molecular Weight 269.92 g/mol [2][4]
Appearance Light yellow to brown solid[6]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[2][5][6]

Core Reactivity: A Trifunctional Synthetic Hub

The synthetic utility of 3-Amino-6-bromopyridin-2(1H)-one is dictated by the distinct reactivity of its functional groups. Understanding these sites is paramount for designing successful synthetic routes.

  • The Bromo Group (C6-Position): This is the primary site for electrophilic reactivity, making it an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation).[7]

  • The Amino Group (C3-Position): This group is nucleophilic and can undergo standard amine chemistry, including acylation, alkylation, and sulfonylation. This allows for the introduction of a wide array of side chains to modulate the compound's biological activity and physicochemical properties.

  • The Pyridinone Ring: The N-H bond of the pyridinone can be deprotonated and subsequently alkylated or arylated, providing another vector for molecular elaboration. The ring system itself is a key pharmacophore in many bioactive molecules, including inhibitors of enzymes like myeloperoxidase and influenza endonuclease.[8][9]

cluster_bromo C6-Bromo Group cluster_amino C3-Amino Group main 3-Amino-6-bromopyridin-2(1H)-one suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) main->suzuki Aryl/Alkyl Boronic Acids buchwald Buchwald-Hartwig Amination (C-N Bond Formation) main->buchwald Primary/Secondary Amines acylation Acylation / Sulfonylation (Amide / Sulfonamide Formation) main->acylation Acyl Halides / Sulfonyl Halides heck Heck Coupling (C-C Bond Formation) sonogashira Sonogashira Coupling (C-C Bond Formation)

Caption: Core reactivity pathways of 3-Amino-6-bromopyridin-2(1H)-one.

Application in Palladium Cross-Coupling Reactions

The most powerful and widespread application of this building block is in palladium-catalyzed cross-coupling reactions. These methods have revolutionized modern organic synthesis due to their broad functional group tolerance and reliability.[7]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the bromopyridinone (sp²) and an organoboron reagent.

Scientific Rationale: The reaction is catalyzed by a Palladium(0) species. A base is crucial for activating the organoboron reagent to facilitate the transmetalation step in the catalytic cycle.[10] The choice of ligand is critical; for an electron-rich substrate like an aminopyridine, bulky, electron-rich phosphine ligands can enhance the rate of reductive elimination and prevent catalyst deactivation.[11]

Buchwald-Hartwig Amination for C-N Bond Formation

This reaction enables the formation of a new C-N bond, coupling the bromopyridinone with a primary or secondary amine. This is a cornerstone transformation for building libraries of drug candidates.[7]

Scientific Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination.[7][12] The choice of a non-nucleophilic, sterically hindered base (e.g., NaOt-Bu, K₃PO₄) is essential to deprotonate the amine or the intermediate palladium-amine complex without competing in other side reactions.

Detailed Experimental Protocols

Disclaimer: The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature is highly recommended for each specific substrate combination.

Protocol 1: Representative Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[11]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)[11]

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water 4:1, Toluene, or DMF)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can cause homocoupling of the boronic acid.[11]

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Example Suzuki-Miyaura Conditions
Catalyst (mol%) Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₄ (5)PPh₃ (internal)K₂CO₃Dioxane/H₂O100
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene110
PdCl₂(dppf) (3)dppf (internal)Cs₂CO₃DMF90
Protocol 2: Representative Buchwald-Hartwig Amination

This protocol outlines a general procedure for coupling the title compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1-1.3 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)[13]

  • Phosphine Ligand (e.g., BINAP, XPhos, 2-4 mol%)[13]

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv)[13]

  • Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk flask.

  • Reagent Addition: Add the this compound.

  • Solvent and Amine: Add the anhydrous solvent, followed by the amine coupling partner (if liquid) or a solution of the amine (if solid).

  • Reaction Execution: Seal the flask and heat the mixture (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress via TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) if a strong base like NaOt-Bu was used.

  • Extraction & Purification: Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

General Experimental Workflow and Analysis

A successful synthesis campaign relies on a systematic workflow from setup to final analysis.

cluster_prep Preparation cluster_reaction Execution cluster_purification Isolation & Purification cluster_analysis Analysis prep 1. Reagent Prep (Drying, Degassing) setup 2. Reaction Setup (Inert Atmosphere) prep->setup rxn 3. Reaction (Heating & Stirring) setup->rxn monitor 4. Monitoring (TLC, LC-MS) rxn->monitor workup 5. Workup & Extraction monitor->workup Upon Completion purify 6. Chromatography workup->purify analysis 7. Characterization (NMR, HRMS) purify->analysis

Caption: Standard experimental workflow for synthesis and analysis.

Post-purification, structural confirmation is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm the identity and purity of the final product.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Always consult the latest Safety Data Sheet (SDS) before handling this compound.

  • Hazards: This compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15] Use in a well-ventilated area or a chemical fume hood.

  • Handling: Avoid breathing dust.[14] Wash skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[16] Keep in a dark place under an inert atmosphere.[2][5]

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting and optimization. The diagram below illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ add Oxidative Addition pd2_aryl L₂Pd(II)(Ar)(Br) pd0->pd2_aryl Oxidative Addition assoc Amine Coordination pd2_amido L₂Pd(II)(Ar)(NHR'R'') pd2_aryl->pd2_amido Amine Binding & Deprotonation pd2_amido->pd0 Reductive Elimination elim Reductive Elimination aryl_br Ar-Br aryl_br->add amine HNR'R'' amine->assoc product Ar-NR'R'' product->elim base - Base-H⁺ base->assoc base_in + Base base_in->assoc

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

References

Application Note & Protocols: 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Amino-6-bromopyridin-2(1H)-one hydrobromide is a highly functionalized heterocyclic building block that has garnered significant attention in pharmaceutical research and development.[1] Its intrinsic chemical architecture, featuring a pyridinone core with strategically placed amino and bromo groups, offers diverse reactivity for constructing complex molecular scaffolds.[1] The vicinal arrangement of the amino group and the endocyclic amide nitrogen allows for its application in the synthesis of fused bicyclic systems, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions.

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the core applications and providing a detailed protocol for the utilization of this intermediate. We will explore its role in the synthesis of fused heterocyclic systems, which are privileged structures in many therapeutic agents, particularly in the fields of oncology and infectious diseases.[1] The protocols herein are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Physicochemical & Handling Properties

A thorough understanding of the intermediate's properties is critical for its effective use and for laboratory safety.

PropertyValueSource
CAS Number 1187930-34-2[2][3]
Molecular Formula C₅H₅BrN₂O · HBr[2]
Molecular Weight 269.92 g/mol [2][4]
Typical Purity ≥97%[2][4]
Appearance Off-white to light brown solidGeneric MSDS
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[3]Generic MSDS
Safety Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]GHS Data[5]

Core Application: Synthesis of Fused Pyrido[2,3-b]pyrazine Scaffolds

A primary application of 3-amino-6-bromopyridin-2(1H)-one is its role as a precursor to pyrido[2,3-b]pyrazines. This scaffold is a key component in numerous kinase inhibitors and other targeted therapeutic agents. The reaction leverages the 1,2-diamine-like nature of the aminopyridinone core, which readily undergoes condensation with 1,2-dicarbonyl compounds. The resulting fused system retains the bromine atom, which is crucial for subsequent diversification through metal-catalyzed cross-coupling reactions, enabling the exploration of the chemical space around the core structure.

Detailed Protocol: Synthesis of 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazin-6(5H)-one

This protocol details the condensation of this compound with 2,3-butanedione (diacetyl) to form a representative pyrido[2,3-b]pyrazine derivative.

Reaction Principle: The reaction is a classic condensation-cyclization. A base is required to neutralize the hydrobromide salt and deprotonate the free amine and the pyridinone nitrogen, generating the active nucleophilic species. This species then undergoes a double condensation with the diketone, followed by dehydration to yield the stable, aromatic fused ring system.

Materials and Equipment:

  • Reagents: this compound (1.0 eq), 2,3-butanedione (1.2 eq), Sodium acetate (2.5 eq), Ethanol (ACS grade), Ethyl acetate, Brine.

  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, rotary evaporator, Buchner funnel, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel).

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.70 g, 10.0 mmol, 1.0 eq) and sodium acetate (2.05 g, 25.0 mmol, 2.5 eq).

    • Rationale (Expertise & Experience): Sodium acetate acts as a mild base, sufficient to neutralize the HBr salt and facilitate the reaction without causing unwanted side reactions that stronger bases might induce.

  • Solvent and Reagent Addition: Add 40 mL of ethanol to the flask. Stir the resulting suspension for 5 minutes at room temperature. To this mixture, add 2,3-butanedione (1.05 mL, 12.0 mmol, 1.2 eq) via syringe.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) using a heating mantle.

    • Trustworthiness (Self-Validating System): Monitor the reaction progress by TLC every hour (using a 1:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion. The typical reaction time is 3-5 hours.

  • Isolation of Crude Product: Once the reaction is complete, cool the flask to room temperature. A precipitate will form. Concentrate the mixture to approximately half its volume using a rotary evaporator.

  • Work-up: Add 50 mL of deionized water to the concentrated slurry and stir for 15 minutes. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with water (2 x 20 mL) and a small amount of cold ethanol (10 mL) to remove residual impurities.[6]

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the final product as a crystalline solid. Dry the purified solid under vacuum.

Expected Results & Characterization
ParameterExpected Outcome
Product 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazin-6(5H)-one
Yield 75-85%
Appearance Pale yellow to light brown crystalline solid
¹H NMR (DMSO-d₆, 400 MHz) δ 11.5-12.5 (br s, 1H, NH), 7.95 (d, 1H), 7.50 (d, 1H), 2.60 (s, 3H, CH₃), 2.55 (s, 3H, CH₃)
MS (ESI+) m/z = 268.0, 270.0 [M+H]⁺ (Characteristic bromine isotope pattern)

Mechanistic Insights & Workflow Visualization

Understanding the reaction mechanism is key to troubleshooting and optimization. The process involves the formation of two imine bonds followed by aromatization.

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Final Product A 3-Amino-6-bromopyridin-2(1H)-one (deprotonated) C Initial Adduct (Hemiaminal) A->C + Base B 2,3-Butanedione B->C D First Imine Formation (Schiff Base) C->D - H₂O E Second Nucleophilic Attack D->E Intramolecular Attack F Dihydropyrazine Intermediate E->F - H₂O G 7-Bromo-2,3-dimethylpyrido [2,3-b]pyrazin-6(5H)-one F->G Aromatization (Oxidation/Tautomerization)

Caption: Condensation mechanism for Pyrido[2,3-b]pyrazine synthesis.

Experimental Workflow Diagram

The overall laboratory process can be visualized as a linear progression from setup to final analysis.

workflow setup 1. Reaction Setup (Flask, Reagents, Base) reaction 2. Reflux (3-5 hours @ 80°C) setup->reaction monitor 3. TLC Monitoring reaction->monitor Hourly Check workup 4. Work-up & Isolation (Cool, Concentrate, Filter) reaction->workup Upon Completion monitor->reaction purify 5. Purification (Recrystallization) workup->purify analyze 6. Characterization (NMR, MS, MP) purify->analyze

Caption: Experimental workflow for synthesis and purification.

Subsequent Synthetic Transformations

The true utility of the synthesized 7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazin-6(5H)-one lies in the reactivity of its bromine substituent. This position is primed for further elaboration via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing diverse side chains.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These subsequent modifications are fundamental to structure-activity relationship (SAR) studies in drug discovery, enabling the fine-tuning of a lead compound's pharmacological properties. The stability and defined reactivity of the brominated intermediate make it an ideal platform for building combinatorial libraries for high-throughput screening.[1]

References

Application Notes and Protocols: The Strategic Use of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of a specific kinase is a paramount objective. A key strategy in this endeavor is the use of "privileged scaffolds"—core molecular structures that are known to bind to a particular class of biological targets. The pyridin-2(1H)-one moiety has emerged as a highly effective scaffold due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature exploited by many successful inhibitors.[1][2]

This document provides a detailed guide on the application of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide , a versatile and strategically functionalized building block, for the synthesis and development of novel kinase inhibitors. Its structure is primed for diversification: the aminopyridinone core acts as an excellent hinge-binder, while the bromine atom at the 6-position and the amino group at the 3-position serve as orthogonal synthetic handles for introducing chemical diversity and optimizing pharmacological properties.[3]

Physicochemical Properties & Handling

This compound is a stable, solid material that serves as an excellent starting point for library synthesis.

PropertyValue
CAS Number 1187930-34-2
Molecular Formula C₅H₆Br₂N₂O
Molecular Weight 269.92 g/mol
Appearance Light yellow to brown solid
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.[4][5]

Handling: Due to its hydrobromide salt form, the compound is generally stable. However, as with most amine-containing reagents, it is best handled under an inert atmosphere (e.g., Argon or Nitrogen) to prevent slow degradation. It may cause skin and eye irritation and is harmful if swallowed.[5][6]

Synthetic Strategy: Building Inhibitors from the Scaffold

The primary utility of this reagent lies in its capacity for diversification through modern cross-coupling reactions. The bromine atom is readily displaced via palladium-catalyzed reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups to probe the solvent-exposed regions of the kinase active site. The amino group can be further functionalized if desired, though it often plays a key role as a hydrogen bond donor in the final inhibitor.

G cluster_0 Synthetic Phase A 3-Amino-6-bromopyridin-2(1H)-one (Starting Material) B Palladium-Catalyzed Cross-Coupling A->B Suzuki or Buchwald-Hartwig C Diversified Pyridinone Library (Intermediate Inhibitors) B->C D Optional Further Functionalization C->D E Final Kinase Inhibitors C->E Direct Evaluation D->E

Caption: General synthetic workflow for inhibitor development.
Protocol 1: Suzuki-Miyaura C-C Coupling

This reaction is a cornerstone for installing aryl or heteroaryl moieties at the 6-position, which is critical for enhancing potency and modulating selectivity.

Rationale: The choice of a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand (like XPhos or SPhos) is crucial. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[7] Bulky ligands help to create a coordinatively unsaturated and highly reactive Pd(0) species, which is necessary for efficient oxidative addition to the electron-rich bromopyridine substrate.[8] A robust inorganic base like potassium phosphate is used to facilitate the transmetalation step without promoting significant hydrolysis of the boronic acid (protodeboronation).[9]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂ at 2 mol%) and the phosphine ligand (e.g., SPhos at 4 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles to ensure an oxygen-free environment. This prevents both the degradation of the phosphine ligand and the undesired homocoupling of the boronic acid.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture with vigorous stirring. For conventional heating, 80-100 °C for 4-16 hours is typical. For microwave irradiation, 120-150 °C for 15-30 minutes is a good starting point.[9] Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Amination

This reaction allows for the introduction of a diverse range of primary or secondary amines at the 6-position, creating a different vector for exploring the inhibitor binding pocket.

Rationale: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[10] The mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base to form a palladium-amido complex, and subsequent reductive elimination.[11] Sodium tert-butoxide (NaOtBu) is a commonly used base as it is strong enough to deprotonate the amine-palladium complex but is too sterically hindered to act as a competing nucleophile. The choice of ligand is again critical, with bulky, electron-rich ligands like XPhos being highly effective.[12]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a glovebox or under a strong flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ at 2 mol%), the ligand (e.g., XPhos at 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 eq) to a dry Schlenk flask.

  • Substrate Addition: Add the this compound (1.0 eq) and the desired amine coupling partner (1.2 eq).

  • Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox (if used), and connect to an inert gas line. Add anhydrous, degassed toluene or dioxane via syringe to a concentration of 0.1-0.2 M.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor progress by LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under vacuum. Purify the crude product by column chromatography.

Biological Evaluation of Derived Inhibitors

Once a library of compounds is synthesized, the next critical phase is to assess their biological activity. This involves determining their potency and selectivity against a panel of target kinases.

G cluster_1 Biological Evaluation Phase F Synthesized Compound (in DMSO) G In Vitro Kinase Assay (Biochemical) F->G I Cell-Based Assay (e.g., Anti-proliferation) F->I H Determine IC₅₀ (Potency & Selectivity) G->H K Structure-Activity Relationship (SAR) Analysis H->K J Determine GI₅₀ (Cellular Efficacy) I->J J->K

Caption: Workflow for the biological evaluation of inhibitors.
Protocol: In Vitro Biochemical Kinase Assay

This protocol describes a general method to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a test compound. This example uses a luminescence-based ATP detection method.

Rationale: This assay format measures the amount of ATP remaining in the reaction after kinase activity has ceased. High kinase activity results in low ATP levels and low luminescence, while effective inhibition results in high ATP levels and high luminescence. This provides a robust and high-throughput method for quantifying inhibitor potency.

Detailed Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Reaction Setup: In a 384-well microplate, add the following components in order:

    • Kinase buffer.

    • Test compound dilution (transferred via acoustic dispensing or pin tool to achieve final concentrations typically ranging from 10 µM to 0.5 nM).

    • A mixture of the target kinase and its specific peptide substrate.[13][14] Use a concentration of kinase that results in approximately 10-30% of ATP consumption in the uninhibited control reaction.

  • Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl₂. The final ATP concentration should be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure competitive inhibitors are accurately assessed.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30 °C) for a set duration (e.g., 60 minutes).

  • Termination & Detection: Stop the reaction and measure kinase activity by adding a detection reagent (e.g., Promega's Kinase-Glo®). This reagent simultaneously lyses the reaction components and contains luciferase and luciferin, which produce light in the presence of ATP.

  • Signal Measurement: After a brief incubation to stabilize the luminescent signal (approx. 10 minutes), measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor, 100% activity) and negative (no kinase, 0% activity) controls.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Data Presentation: Potency and Selectivity

The goal is to identify compounds with high potency against the target kinase and low activity against off-target kinases. The 3-aminopyridin-2-one scaffold has shown promise for inhibiting mitotic kinases like MPS1 and Aurora kinases.[15][16]

Example Data Table:

Compound IDR-Group at C6-PositionMPS1 IC₅₀ (nM)Aurora A IC₅₀ (nM)c-Src IC₅₀ (nM)
I-1 4-pyridyl85250>10,000
I-2 1-methyl-pyrazol-4-yl60310>10,000
I-3 3-fluoro-phenyl4518008,500
I-4 4-morpholino-phenyl15950>10,000

This is representative data and does not reflect actual experimental results.

Mechanism of Action: Hinge Binding

The pyridinone scaffold acts as a bioisostere for the adenine ring of ATP, forming key hydrogen bonds with the kinase hinge region, which is essential for anchoring the inhibitor in the active site.

G cluster_0 Kinase Hinge Region cluster_1 Pyridinone Inhibitor hinge_NH1 NH hinge_CO C=O hinge_NH2 NH inhibitor_O O inhibitor_O->hinge_NH1 H-Bond (Acceptor) inhibitor_NH NH inhibitor_NH2 H₂N inhibitor_NH2->hinge_CO H-Bond (Donor) inhibitor_core Pyridinone Core R_group R (Diversity)

References

The Lynchpin of Innovation: 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Pyridinone Building Block

In the competitive landscape of agrochemical research, the discovery of novel, effective, and environmentally benign active ingredients is paramount. The pyridine ring and its derivatives have long been recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active molecules, including fungicides, herbicides, and insecticides.[1][2][3] Among the myriad of pyridine-based synthons, 3-Amino-6-bromopyridin-2(1H)-one hydrobromide (CAS No. 1187930-34-2) has emerged as a particularly valuable and versatile intermediate. Its unique trifunctional nature—a nucleophilic amino group, an electrophilic carbon bearing a bromine atom, and the inherent reactivity of the pyridinone core—offers a powerful platform for the synthesis of diverse and complex agrochemical candidates.[4]

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of next-generation agrochemicals. We will delve into detailed synthetic protocols, elucidate the underlying chemical principles, and discuss the structure-activity relationships that drive the development of potent herbicidal and fungicidal compounds.

Chemical Properties and Reactivity Profile

The hydrobromide salt of 3-Amino-6-bromopyridin-2(1H)-one provides enhanced stability and handling characteristics compared to the free base. The key to its synthetic utility lies in the orthogonal reactivity of its functional groups.

PropertyValue
Molecular Formula C₅H₅BrN₂O · HBr
Molecular Weight 269.92 g/mol
Appearance Off-white to light brown solid
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO) and some alcohols

The 3-amino group serves as a versatile handle for the introduction of various side chains and pharmacophores through acylation, alkylation, and condensation reactions. The 6-bromo substituent is strategically positioned for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the facile introduction of aryl and heteroaryl moieties. This dual functionality allows for a modular approach to library synthesis, accelerating the discovery of lead compounds.

Application in Herbicide Synthesis: Crafting Novel Auxin Mimics

Pyridylsulfonylurea and pyridine carboxylic acid herbicides are significant classes of agrochemicals that act as synthetic auxins, leading to uncontrolled growth and ultimately the death of susceptible weeds.[5] The 3-aminopyridinone scaffold can be elaborated into potent herbicidal agents through a series of strategic chemical transformations.

Synthetic Workflow for a Pyridine-Based Herbicide Scaffold

The following protocol outlines a representative synthesis of a herbicidal scaffold derived from this compound. This workflow is a composite of established synthetic methodologies for pyridine-based herbicides, illustrating the utility of the starting material.[6]

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-Amino-6-bromopyridin-2(1H)-one Scaffold

The 3-amino-6-bromopyridin-2(1H)-one moiety is a highly versatile and valuable building block in modern organic synthesis, particularly within the realm of medicinal chemistry.[1] Its structure, featuring a pyridinone core with strategically placed amino and bromo functional groups, offers a rich platform for molecular diversification.[1] This scaffold is a key component in a wide array of biologically active compounds, finding applications in the development of pharmaceuticals targeting neurological disorders, oncology, and infectious diseases.[1] The pyridinone ring itself is a privileged structure in drug discovery, known to serve as a hydrogen bond donor and acceptor, which can be crucial for molecular recognition at biological targets.

The bromine atom at the 6-position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[2][3] These reactions are foundational for constructing the complex molecular architectures required for potent and selective therapeutic agents.[4] The amino group at the 3-position not only influences the electronic properties of the pyridine ring but also provides a handle for further functionalization, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

However, the inherent properties of this substrate also present unique challenges. The pyridine nitrogen and the exocyclic amino group can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[6][7] Therefore, a carefully optimized approach to reaction conditions, including the judicious selection of catalysts, ligands, bases, and solvents, is paramount for achieving successful and high-yielding transformations.

This guide provides detailed application notes and step-by-step protocols for the most pertinent cross-coupling reactions involving 3-Amino-6-bromopyridin-2(1H)-one hydrobromide, designed to empower researchers in their synthetic endeavors.

Core Cross-Coupling Strategies

The functionalization of the C-Br bond at the 6-position of the pyridinone core is most effectively achieved through palladium-catalyzed cross-coupling reactions. The three primary transformations discussed in this guide are the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.

Diagram 1: Key Cross-Coupling Reactions

Cross_Coupling_Reactions Key Cross-Coupling Reactions for Functionalizing 3-Amino-6-bromopyridin-2(1H)-one Substrate 3-Amino-6-bromopyridin-2(1H)-one Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Substrate->Suzuki [Pd] catalyst, Base Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Substrate->Buchwald [Pd] catalyst, Ligand, Base Sonogashira Sonogashira Coupling (C-C Bond Formation) Substrate->Sonogashira [Pd] catalyst, Cu(I) cocatalyst, Base Product_Suzuki 6-Aryl/Heteroaryl Substituted Product Suzuki->Product_Suzuki Product_Buchwald 6-Amino Substituted Product Buchwald->Product_Buchwald Product_Sonogashira 6-Alkynyl Substituted Product Sonogashira->Product_Sonogashira ArylBoronic Aryl/Heteroaryl Boronic Acid/Ester ArylBoronic->Suzuki Amine Primary/Secondary Amine Amine->Buchwald Alkyne Terminal Alkyne Alkyne->Sonogashira

Caption: Overview of key cross-coupling reactions.

Section 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[7] It facilitates the coupling of the 6-bromo position with a wide variety of aryl and heteroaryl boronic acids or esters.

Causality Behind Experimental Choices:
  • Catalyst System (Palladium Precursor and Ligand): The choice of palladium source and ligand is critical. For substrates like 3-amino-6-bromopyridin-2(1H)-one, electron-rich and sterically hindered phosphine ligands such as SPhos or XPhos are often preferred. These ligands promote the crucial oxidative addition step and stabilize the palladium(0) active species. While Pd(PPh₃)₄ can be effective, more advanced catalyst systems often provide higher yields and broader substrate scope.[6]

  • Base: The base plays a dual role: it activates the boronic acid to facilitate transmetalation and neutralizes the acid generated during the reaction.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction outcome, with stronger bases sometimes being necessary for less reactive coupling partners.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[6][7] Rigorous degassing of the solvent is essential to prevent oxidation of the palladium(0) catalyst.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium(II) acetate and SPhos.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Alternatively, microwave irradiation can be employed to reduce reaction times.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[2]

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10012-1875-95
2Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O901660-85
3PdCl₂(dppf)-Cs₂CO₃DMF1101070-90

Note: Yields are representative and can vary based on the specific boronic acid used.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of the 6-bromo position with a diverse range of primary and secondary amines.[9][10] This reaction has become indispensable in pharmaceutical synthesis for accessing novel amine derivatives.[9]

Causality Behind Experimental Choices:
  • Catalyst System: The combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a specialized phosphine ligand is crucial.[9] Ligands like RuPhos, XPhos, or BINAP are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[10][11]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.[9] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃). The choice of base can depend on the pKa of the amine coupling partner.

  • Solvent: Anhydrous, aprotic solvents such as toluene, THF, or 1,4-dioxane are typically used to prevent unwanted side reactions.[2][12]

Detailed Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)

  • RuPhos (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add this compound and the amine coupling partner.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the residue by silica gel column chromatography.[2]

Diagram 2: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow start Start: Assemble Reagents reagents Combine Substrate, Amine, Pd Catalyst, Ligand, and Base in Schlenk Flask start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->inert solvent Add Anhydrous, Degassed Solvent (e.g., Toluene) inert->solvent heat Heat Reaction Mixture (80-110 °C) with Stirring solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor workup Cool, Dilute, Filter through Celite, and Perform Aqueous Wash monitor->workup Upon Completion purify Concentrate and Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Section 3: Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C-C bond between the 6-bromo position and a terminal alkyne.[13][14] This reaction typically employs a dual catalytic system of palladium and copper(I).[14] The resulting alkynyl-substituted pyridinones are valuable intermediates in drug discovery, offering a rigid scaffold for further elaboration.[15]

Causality Behind Experimental Choices:
  • Catalytic System: The reaction relies on a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to activate the C-Br bond and a copper(I) salt (typically CuI) as a co-catalyst.[16] The copper(I) species reacts with the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is commonly used. It serves to deprotonate the terminal alkyne and neutralize the hydrohalic acid byproduct.[14]

  • Solvent: The amine base often serves as the solvent, or co-solvents like THF or DMF can be used.[16] As with other palladium-catalyzed reactions, maintaining an inert atmosphere is crucial.

Detailed Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N) (as solvent or co-solvent)

  • Anhydrous THF (optional, as co-solvent)

Procedure:

  • To a degassed solution of this compound in a mixture of THF and triethylamine, add the palladium catalyst and copper(I) iodide.

  • Degas the reaction mixture again for a few minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution to remove copper salts.

  • Wash with water and brine, then dry the organic layer and concentrate.

  • Purify the crude product by silica gel column chromatography.[16]

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents or solvents.Use a fresh batch of catalyst and high-purity, anhydrous, and degassed solvents. Ensure the reaction setup is properly sealed under an inert atmosphere.
Formation of Side Products Suzuki: Homocoupling of boronic acid, protodeboronation.[6] Buchwald-Hartwig: Hydrodehalogenation. Sonogashira: Homocoupling of alkyne (Glaser coupling).Suzuki: Thoroughly degas solvents to minimize oxygen.[6] Buchwald-Hartwig: Screen different ligand/base combinations. Sonogashira: Use a slight excess of the alkyne; ensure rigorous exclusion of oxygen.
Catalyst Inhibition Coordination of the pyridine nitrogen or amino group to the palladium center.[6][7]Use sterically hindered ligands (e.g., Buchwald ligands) to create a more open coordination sphere around the palladium. Increasing the catalyst loading may also be beneficial.
Difficulty in Purification Residual palladium or copper catalysts; Closely eluting byproducts.Filter the crude reaction mixture through a pad of Celite or silica gel before concentration. For challenging separations, consider reverse-phase chromatography.

Conclusion

The this compound is a powerful synthetic intermediate whose full potential can be unlocked through the strategic application of palladium-catalyzed cross-coupling reactions. By understanding the principles behind the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions and by carefully controlling the experimental parameters, researchers can efficiently generate a vast array of novel chemical entities. The protocols and insights provided herein serve as a robust starting point for scientists and drug development professionals to accelerate their research and discovery programs.

References

Application Note: A Robust and Scalable Synthesis of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the scale-up synthesis of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide, a critical building block in the development of novel therapeutics.[1] The presented methodology is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. We will delve into the strategic rationale behind the chosen synthetic route, offer a step-by-step experimental procedure, address common scale-up challenges, and provide comprehensive safety guidelines for handling all involved chemical entities.

Introduction and Strategic Rationale

3-Amino-6-bromopyridin-2(1H)-one is a highly functionalized heterocyclic compound, serving as a versatile intermediate in medicinal chemistry and drug development.[1] Its unique arrangement of a nucleophilic amino group, a reactive bromine atom for cross-coupling reactions, and a pyridinone core makes it an invaluable scaffold for constructing complex molecular architectures.

The synthetic strategy detailed herein proceeds from the commercially available precursor, 3-Amino-6-bromo-2-methoxypyridine. This route is selected for its efficiency and scalability, primarily involving a robust demethylation reaction using hydrobromic acid. This choice is underpinned by several key advantages:

  • High Atom Economy: The reaction is a direct conversion with minimal byproducts.

  • Convergent Synthesis: The starting material is readily accessible, simplifying the supply chain for large-scale production.[2]

  • In Situ Salt Formation: The use of hydrobromic acid as the demethylating agent conveniently affords the desired hydrobromide salt in a single step, streamlining the process by avoiding a separate salt formation step.

  • Favorable Process Parameters: The reaction conditions are well-defined and achievable with standard industrial chemical processing equipment.

The overall transformation is depicted in the workflow below.

G cluster_0 Synthetic Workflow SM 3-Amino-6-bromo-2-methoxypyridine (Starting Material) Reaction Demethylation & In Situ Salt Formation (HBr / Acetic Acid) SM->Reaction Step 1 Product 3-Amino-6-bromopyridin-2(1H)-one HBr (Crude Product) Reaction->Product Precipitation Purification Recrystallization Product->Purification Step 2 FinalProduct High-Purity Final Product Purification->FinalProduct

Caption: High-level workflow for the synthesis of the target compound.

Detailed Scale-Up Protocol

This protocol is optimized for a 100g scale synthesis. All operations involving hazardous chemicals should be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Amount (g)Moles (mol)Supplier Example
3-Amino-6-bromo-2-methoxypyridine89466-18-2203.04100.00.492Oakwood Chemical
Hydrobromic Acid (48% in water)10035-10-680.91350 mL~3.1Sigma-Aldrich
Glacial Acetic Acid64-19-760.05500 mL-Fisher Scientific
Isopropanol (IPA)67-63-060.10As needed-VWR
Deionized Water7732-18-518.02As needed--
Equipment
  • 2L three-neck round-bottom flask

  • Mechanical stirrer with overhead motor

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Dropping funnel

  • Large Buchner funnel and filter flask

  • Vacuum pump

  • Drying oven

Step-by-Step Procedure
  • Reactor Setup: Assemble the 2L three-neck flask with the mechanical stirrer, reflux condenser, and thermocouple. Ensure all joints are properly sealed.

  • Reagent Charging: Charge the flask with 3-Amino-6-bromo-2-methoxypyridine (100.0 g, 0.492 mol) and glacial acetic acid (500 mL). Begin stirring to form a slurry.

  • Acid Addition: Carefully add 48% hydrobromic acid (350 mL) to the stirred mixture. The addition may be slightly exothermic; monitor the internal temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 110-115 °C). Maintain this temperature for 12-16 hours.

    • Causality Note: The combination of HBr and acetic acid provides a highly effective medium for the SN2-type cleavage of the methyl ether. The elevated temperature is necessary to overcome the activation energy for this demethylation process.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via HPLC or TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase) until the starting material is consumed.

  • Crystallization/Precipitation: Once the reaction is complete, turn off the heating and allow the mixture to cool slowly to room temperature. Further cool the flask in an ice-water bath to 0-5 °C for at least 2 hours to maximize the precipitation of the hydrobromide salt.

    • Trustworthiness Check: Slow cooling is crucial for forming larger, more easily filterable crystals and improving the purity of the isolated crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 100 mL) and then with cold isopropanol (2 x 100 mL) to remove residual acids and organic impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically in the range of 85-95%.

Characterization of Final Product

The identity and purity of the synthesized this compound (CAS: 1187930-34-2) should be confirmed by standard analytical methods.

AnalysisExpected Result
Appearance Off-white to light tan solid
Molecular Formula C₅H₅BrN₂O · HBr
Molecular Weight 269.92 g/mol [3]
¹H NMR Consistent with the structure, showing characteristic peaks for the pyridinone ring protons and amine protons.
Purity (HPLC) ≥97%

Scale-Up Considerations and Troubleshooting

Transitioning from lab to pilot or production scale introduces challenges that must be proactively managed.

  • Thermal Management: The initial acid addition and the reflux are energy-intensive. Ensure the reactor has adequate heating and cooling capacity to maintain precise temperature control. Runaway reactions are a risk if cooling is insufficient.

  • Mixing Efficiency: In larger vessels, inefficient stirring can lead to localized hot spots and incomplete reactions. Use appropriately sized and shaped impellers to ensure the solid starting material remains suspended and reagents are well-dispersed.

  • Material Transfer: Handling large volumes of corrosive acids like HBr requires specialized pumps and transfer lines made of compatible materials (e.g., glass-lined steel, PTFE).

  • Filtration and Drying: Large-scale filtration may require a centrifuge or a filter press. Drying times will be significantly longer; a well-controlled vacuum dryer is essential to prevent product degradation.

G cluster_1 Troubleshooting Guide cluster_LowYield Analysis of Low Yield cluster_IncompleteReaction Analysis of Incomplete Reaction cluster_PoorPurity Analysis of Impure Product Issue Observed Issue LowYield Low Yield Issue->LowYield IncompleteReaction Incomplete Reaction Issue->IncompleteReaction PoorPurity Impure Product Issue->PoorPurity LY_Cause1 Cause: Transfer Loss LowYield->LY_Cause1 LY_Cause2 Cause: Product soluble in mother liquor LowYield->LY_Cause2 IR_Cause1 Cause: Insufficient reaction time/temp IncompleteReaction->IR_Cause1 IR_Cause2 Cause: Poor mixing IncompleteReaction->IR_Cause2 PP_Cause1 Cause: Ineffective washing PoorPurity->PP_Cause1 PP_Cause2 Cause: Side-reactions PoorPurity->PP_Cause2 LY_Solution1 Solution: Optimize transfer steps; rinse equipment. LY_Cause1->LY_Solution1 LY_Solution2 Solution: Ensure adequate cooling time; check solvent choice for washing. LY_Cause2->LY_Solution2 IR_Solution1 Solution: Extend reflux time; verify internal temperature. IR_Cause1->IR_Solution1 IR_Solution2 Solution: Increase stirrer RPM; check impeller design. IR_Cause2->IR_Solution2 PP_Solution1 Solution: Use colder solvents; increase wash volume. PP_Cause1->PP_Solution1 PP_Solution2 Solution: Re-evaluate temperature control; check starting material purity. PP_Cause2->PP_Solution2

Caption: A decision-making framework for common scale-up issues.

Safety and Hazard Management

Working with brominated pyridines and concentrated acids necessitates strict adherence to safety protocols. The hazards associated with the analogous compound 3-Bromopyridine include flammability, toxicity if swallowed, and skin/eye irritation.[4]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant nitrile gloves.[5][6] For prolonged operations, consider double-gloving.

  • Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[5] Facilities should be equipped with an eyewash station and a safety shower.[6]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes.[7] Use spark-proof tools and ground equipment when transferring flammable solvents.[6] Wash hands thoroughly after handling, even if gloves were worn.[5]

  • Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[6] Collect the material into a sealed, labeled container for hazardous waste disposal.

  • Waste Disposal: All chemical waste must be disposed of according to local, state, and federal regulations. Do not pour waste down the drain.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues that can lead to diminished yields. We will move beyond simple procedural steps to explore the mechanistic reasoning behind our recommendations, ensuring a deeper understanding and more effective problem-solving.

Part 1: Understanding the Synthetic Landscape

The synthesis of 3-Amino-6-bromopyridin-2(1H)-one is a multi-step process, and yield loss can occur at any stage. A common and effective route begins with commercially available 2-amino-3-hydroxypyridine, proceeding through nitration, bromination, reduction, and finally salt formation. This guide will focus on troubleshooting this specific pathway.

Overall Synthetic Workflow

Below is a diagram illustrating the typical synthetic sequence.

G A 2-Amino-3-hydroxypyridine B 3-Hydroxy-2-nitropyridine A->B 1. Nitration (HNO3, H2SO4) C 6-Bromo-3-hydroxy-2-nitropyridine B->C 2. Bromination (NBS or Br2) D 3-Amino-6-bromopyridin-2(1H)-one C->D 3. Reduction (e.g., Fe/AcOH) E 3-Amino-6-bromopyridin-2(1H)-one hydrobromide D->E 4. Salt Formation (HBr) G cluster_0 Troubleshooting Nitro Reduction cluster_1 Reducing Agent Options cluster_2 Work-up Best Practices A Low Yield or Impure Product B Check Reducing Agent A->B C Optimize Work-up A->C D Consider Inert Atmosphere A->D B1 Fe / Acetic Acid (Cost-effective) B2 SnCl2 / HCl (Often cleaner) C1 Hot Filtration (Removes metal salts) C2 Careful Neutralization (pH 7-8)

Technical Support Center: Purification of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide (CAS No. 1187930-34-2).[1][2][3] This document is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders, achieving high purity of this compound is critical for successful downstream applications.[4]

I. Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: My recrystallization attempt resulted in an oil or a very poor yield of crystals. What's happening and how can I fix it?

  • Probable Causes:

    • Incorrect Solvent System: The polarity of the solvent may be too high, keeping the compound fully dissolved even at low temperatures. Conversely, if the solvent polarity is too low, the compound may have oiled out.

    • Presence of Impurities: Certain impurities can act as "eutectic melters," depressing the melting point and preventing crystallization. Common impurities can include starting materials or byproducts from the synthesis, such as isomeric aminobromopyridines.[5]

    • Cooling Rate: Cooling the solution too rapidly can lead to supersaturation and the formation of an oil rather than an ordered crystal lattice.

  • Recommended Solutions & Scientific Rationale:

    • Optimize the Solvent System:

      • Protocol: Begin by performing small-scale solubility tests. Use a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetonitrile, and mixtures with water). A good recrystallization solvent will dissolve the compound when hot but have limited solubility when cold.

      • Rationale: The goal is to find a solvent system where the solubility curve of the compound is steep. This allows for maximum recovery of the purified product upon cooling. For hydrobromide salts, polar protic solvents or their aqueous mixtures are often effective.

    • Employ a Co-solvent System:

      • Protocol: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

      • Rationale: This technique fine-tunes the polarity of the solvent system, allowing for a more controlled precipitation of the desired compound while leaving impurities in the mother liquor.

    • Control the Cooling Process:

      • Protocol: After dissolving the compound at an elevated temperature, allow the flask to cool slowly to room temperature. Avoid placing it directly in an ice bath. Once at room temperature, you can then transfer it to a refrigerator or ice bath to maximize crystal formation.

      • Rationale: Slow cooling provides the necessary time for molecules to arrange themselves into a stable crystal lattice, leading to purer and larger crystals.

Parameter Recommendation Rationale
Solvent Choice Ethanol/water, Methanol, IsopropanolBalances polarity for dissolving the salt when hot and allowing precipitation when cold.
Cooling Rate Slow, stepwise coolingPromotes the formation of a stable crystal lattice over amorphous oil.
Seeding Add a pure seed crystalCan induce crystallization in a supersaturated solution.

Issue 2: The purity of my compound is unsatisfactory after column chromatography. What are the likely causes and how can I improve separation?

  • Probable Causes:

    • Inappropriate Stationary Phase: While silica gel is common, the acidic nature of silica can sometimes cause issues with basic compounds like aminopyridines, leading to tailing or degradation.

    • Incorrect Mobile Phase: The eluent system may not have the optimal polarity to effectively separate the target compound from its impurities.

    • Column Overloading: Applying too much crude material to the column will result in broad, overlapping bands.

  • Recommended Solutions & Scientific Rationale:

    • Optimize the Mobile Phase:

      • Protocol: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good system will show a clear separation between your product and impurities, with the product having an Rf value between 0.2 and 0.4. For polar compounds, consider solvent systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol with a small amount of acetic acid or triethylamine to improve peak shape.

      • Rationale: The mobile phase's polarity determines the rate at which compounds move through the stationary phase. Fine-tuning this is the most critical step for achieving good separation.

    • Consider a Different Stationary Phase:

      • Protocol: If tailing is a significant issue on silica gel, consider using alumina (neutral or basic) or a C18 reversed-phase column.

      • Rationale: Alumina can be less acidic than silica, reducing unwanted interactions with basic amines. Reversed-phase chromatography separates compounds based on hydrophobicity and is an excellent alternative for polar molecules.

    • Proper Column Loading:

      • Protocol: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Dissolve the sample in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel before loading it onto the column.

      • Rationale: This "dry loading" technique ensures that the sample is applied to the column in a narrow, concentrated band, which is essential for achieving sharp peaks and good separation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile largely depends on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2,6-dibromopyridine or a related aminopyridine precursor.

  • Isomeric Byproducts: Bromination of aminopyridines can sometimes lead to the formation of other bromo-isomers.[5]

  • Over-brominated Species: Dibromo- or even tribromo-pyridines can form if the reaction conditions are not carefully controlled.[5]

Q2: What are the key stability and storage considerations for this compound?

A2: this compound should be stored in a cool, dark place under an inert atmosphere.[1] The amino and bromo functional groups make the molecule susceptible to degradation from light and oxygen over time.[4] As a hydrobromide salt, it is generally more stable and less volatile than its freebase form.

Q3: Can I use an alternative to recrystallization or column chromatography for purification?

A3: For small-scale purification or to remove baseline impurities, a slurry wash can be effective.

  • Protocol: Suspend the crude solid in a solvent in which the desired compound is poorly soluble, but the impurities are soluble. Stir the slurry for a period, then filter and wash the solid.

  • Rationale: This method is quick and can significantly improve purity with minimal product loss, especially if the impurities are much more soluble than the product.

III. Experimental Protocols & Visualizations

Protocol 1: Standard Recrystallization Workflow
  • Solvent Selection: Identify a suitable solvent system (e.g., Ethanol/Water) through small-scale trials.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent system until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature.

  • Crystallization: Once crystals begin to form, the flask can be moved to an ice bath for 30-60 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove residual solvent.

G cluster_start Start cluster_process Process cluster_end End Start Crude Product Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Filter Hot Filtration (if needed) Dissolve->Filter Cool Slow Cooling to Room Temperature Filter->Cool Chill Chill in Ice Bath Cool->Chill Isolate Isolate via Vacuum Filtration Chill->Isolate Dry Dry Under Vacuum Isolate->Dry End Pure Crystals Dry->End

Caption: A typical workflow for the recrystallization of this compound.

Decision-Making Flowchart for Purification Method Selection

G Start Crude Product Received CheckPurity Initial Purity > 90%? Start->CheckPurity Recrystallize Attempt Recrystallization CheckPurity->Recrystallize Yes Column Perform Column Chromatography CheckPurity->Column No CheckSuccess Purity Goal Met? Recrystallize->CheckSuccess Column->CheckSuccess Success Product Ready for Use CheckSuccess->Success Yes Reevaluate Re-evaluate Strategy (e.g., different column/solvents) CheckSuccess->Reevaluate No Reevaluate->Column

Caption: A decision tree for selecting the appropriate purification method.

IV. References

  • Chem-Impex. (n.d.). 3-Amino-6-bromo-pyridin-2-ol hydrobromide. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Amerigo Scientific. (n.d.). 3-Amino-6-bromo-pyridin-2-ol hydrobromide. Retrieved from --INVALID-LINK--

  • Reagentia. (n.d.). This compound (1 x 5 g). Retrieved from --INVALID-LINK--

  • Biotuva Life Sciences. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ChemUniverse. (n.d.). This compound. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating Reactions with 3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered when using this versatile building block. As Senior Application Scientists, we have compiled field-proven insights to help you achieve success in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and reactivity of this compound.

Q1: How should I store and handle this compound?

A: this compound should be stored in a cool, dark place under an inert atmosphere to prevent degradation.[1] It is a solid, often appearing as a beige or light yellow to brown powder.[2][3] Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Q2: What is the impact of the hydrobromide salt on my reaction?

A: The hydrobromide salt form significantly impacts the compound's properties and reactivity. The pyridinone nitrogen is protonated, which can affect its solubility and render the molecule inactive in reactions requiring a free amino group or a neutral pyridinone ring. For most applications, particularly palladium-catalyzed cross-coupling reactions, the hydrobromide must be neutralized in situ through the addition of a base.[2][4] The choice of base is critical and depends on the specific reaction conditions.

Q3: What are the best solvents for dissolving this compound?

A: Due to its salt nature, the solubility in common non-polar organic solvents like toluene or hexane is expected to be low. Polar aprotic solvents such as DMF and DMSO are likely better choices for achieving solubility, especially with gentle heating.[4] For reactions in less polar solvents like dioxane or toluene, the addition of a base will neutralize the hydrobromide, forming the free base which may have better solubility in the reaction medium.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are common applications for this substrate. However, the unique structure of 3-Amino-6-bromopyridin-2(1H)-one presents specific challenges.

Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura coupling reaction with an arylboronic acid is failing or giving very low yields. What are the likely causes?

A: Low yields in Suzuki couplings with this substrate often stem from a few key factors related to its structure.[2] A systematic troubleshooting approach is essential.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Inadequate Base The hydrobromide must be neutralized. Additionally, the Suzuki reaction requires a base to activate the boronic acid for transmetalation.[5]Ensure you are using at least 2-3 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The first equivalent neutralizes the substrate, and the subsequent amount drives the catalytic cycle.
Catalyst Inhibition The pyridine nitrogen and the amino group can coordinate to the palladium center, inhibiting the catalyst and slowing down the crucial oxidative addition step.[2]Use bulky, electron-rich phosphine ligands like XPhos or SPhos. These ligands can promote the desired catalytic activity and shield the palladium center from inhibitory coordination.[2]
Protodeboronation of Boronic Acid This side reaction, where the boronic acid is replaced by a hydrogen atom, is common in aqueous basic conditions at high temperatures.[2]Use fresh boronic acid, consider using more stable boronic esters (e.g., pinacol esters), and minimize reaction time. Running the reaction under anhydrous conditions can also help.
Dehalogenation The bromo group is replaced by a hydrogen atom, leading to a common byproduct. This can be caused by palladium hydride species in the reaction mixture.[2]Screen different bases and solvents. Sometimes, a milder base or a different solvent system can minimize this side reaction.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) PdII R¹-Pd(II)L₂-X Pd0->PdII R¹-X OxAdd->PdII Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII_R2 R¹-Pd(II)L₂-R² PdII->PdII_R2 R²-B(OR)₂ Base Transmetalation->PdII_R2 PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination Product R¹-R² RedElim->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Issue 2: Side Product Formation in Buchwald-Hartwig Amination

Q: I am attempting a Buchwald-Hartwig amination and observing multiple unidentified spots on my TLC plate. What are the likely side products and how can I minimize them?

A: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but the electronic nature of 3-Amino-6-bromopyridin-2(1H)-one can lead to specific side reactions.[1][6]

Potential Side Reactions and Mitigation Strategies:

  • Homocoupling of the Amine: This can occur if the reaction conditions are not sufficiently inert.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and use properly degassed solvents.

  • Dehalogenation: Similar to the Suzuki reaction, replacement of the bromine with a hydrogen atom can be a significant side reaction.

    • Solution: Careful selection of the palladium precursor, ligand, and base is crucial. Sometimes lowering the reaction temperature can help minimize this pathway.

  • Polymerization: 3-Amino-6-bromopyridine derivatives have been reported to undergo polymerization under certain Buchwald-Hartwig conditions.

    • Solution: Use a precise stoichiometry of reactants and avoid excessively high temperatures or prolonged reaction times. Monitoring the reaction closely by TLC or LC-MS is recommended to stop the reaction upon completion.[6]

Visualizing a Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products CheckBase Is sufficient base used? (>2 equiv.) Start->CheckBase AddBase Increase base to 2.5-3 equiv. CheckBase->AddBase No CheckLigand Using bulky, electron-rich ligand? (e.g., XPhos, SPhos) CheckBase->CheckLigand Yes AddBase->CheckLigand ChangeLigand Screen alternative ligands CheckLigand->ChangeLigand No CheckInert Is the reaction atmosphere inert? CheckLigand->CheckInert Yes ChangeLigand->CheckInert Degas Degas solvents and use inert atmosphere CheckInert->Degas No OptimizeTemp Optimize reaction temperature CheckInert->OptimizeTemp Yes Degas->OptimizeTemp Success Improved Result OptimizeTemp->Success

Caption: A logical workflow for troubleshooting common cross-coupling issues.

Experimental Protocols

The following are generalized protocols that serve as a starting point for your experiments. Optimization for specific substrates is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol).[2]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand if required.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 2.2 mmol).[1][7]

  • Add the amine coupling partner (1.2 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Heat the reaction mixture with vigorous stirring (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl), and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Synthesis of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this important pharmaceutical intermediate.[1] By understanding the underlying chemical principles, you can effectively troubleshoot issues and optimize your synthetic protocol for higher yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

A common synthetic route to 3-Amino-6-bromopyridin-2(1H)-one involves the nitration of 6-bromo-2-hydroxypyridine (or its pyridinone tautomer) followed by the reduction of the resulting nitro-intermediate. This guide is structured around the potential issues that can arise during these key transformation steps.

Part 1: Nitration of 6-Bromo-2-hydroxypyridine

The introduction of a nitro group at the 3-position of the pyridinone ring is a critical step. However, this electrophilic aromatic substitution can be prone to side reactions, primarily related to regioselectivity and the stability of the starting material.

Question 1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 3-nitro product?

Answer: The directing effects of the existing substituents on the pyridine ring, namely the hydroxyl/oxo group and the bromine atom, govern the position of nitration. While the hydroxyl group is activating and ortho-, para-directing, and the bromine is deactivating but also ortho-, para-directing, the electronic nature of the pyridine ring itself influences the outcome.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Suboptimal Reaction Temperature Higher temperatures can lead to decreased selectivity and the formation of undesired isomers.Maintain a low reaction temperature, typically between 0 and 5°C, throughout the addition of the nitrating agent and for the duration of the reaction.
Incorrect Nitrating Agent or Acidity The choice and concentration of the nitrating agent (e.g., nitric acid in sulfuric acid) can impact regioselectivity.Carefully control the stoichiometry of the nitrating agent. Using a mixture of fuming nitric acid in concentrated sulfuric acid is a common method. The strong acidic medium helps to protonate the pyridine nitrogen, further influencing the directing effects.
Presence of Activating Impurities If your 6-bromo-2-hydroxypyridine starting material contains highly activating impurities, these can lead to undesired side products.Ensure the purity of your starting material through techniques like recrystallization or column chromatography before proceeding with nitration.

Question 2: I am observing significant degradation of my starting material during nitration. What could be the cause and how can I prevent it?

Answer: Pyridinone rings can be susceptible to oxidative degradation under harsh nitrating conditions.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Excessively Harsh Reaction Conditions High concentrations of the nitrating agent or elevated temperatures can lead to oxidation and decomposition of the starting material.Add the nitrating agent dropwise to the solution of the pyridinone in sulfuric acid at a low temperature to control the exotherm. Avoid using an excessive excess of the nitrating agent.
Contamination with Water The presence of water can alter the concentration of the nitrating species and potentially lead to side reactions.Use anhydrous solvents and reagents to minimize the presence of water in the reaction mixture.
Part 2: Reduction of 6-Bromo-3-nitropyridin-2(1H)-one

The reduction of the nitro group to an amine is the final key transformation. The choice of reducing agent and reaction conditions is crucial to avoid side reactions such as incomplete reduction or debromination.

Question 3: My reduction of 6-bromo-3-nitropyridin-2(1H)-one is incomplete, and I am isolating a mixture of the starting material and the desired amine. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue in the synthesis of aromatic amines from their nitro precursors.[2]

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Reducing Agent The stoichiometry of the reducing agent is critical for the complete conversion of the nitro group.Increase the molar equivalents of the reducing agent (e.g., iron powder, tin(II) chloride, or catalytic hydrogenation). When using metal-based reductions like Fe/HCl, ensure the iron powder is activated and has a high surface area.
Catalyst Deactivation (for catalytic hydrogenation) The catalyst (e.g., Pd/C) can become deactivated by impurities in the substrate or solvent.Use a higher catalyst loading or a fresh batch of catalyst. Ensure the substrate and solvent are free of catalyst poisons like sulfur compounds.
Suboptimal Reaction Temperature or Time The reduction may be slow at lower temperatures, and insufficient reaction time will lead to incomplete conversion.Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. Ensure the reaction is allowed to proceed for a sufficient duration.

Question 4: I am observing a significant amount of a debrominated byproduct, 3-amino-pyridin-2(1H)-one, in my final product. How can I minimize this side reaction?

Answer: The carbon-bromine bond can be susceptible to cleavage under certain reductive conditions, a process known as hydrodebromination.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Harsh Reductive Conditions Aggressive reducing agents or prolonged reaction times at elevated temperatures can promote debromination.Opt for milder reducing agents. For example, using iron powder in the presence of a weak acid like acetic acid or ammonium chloride can be less prone to causing debromination than stronger reducing systems. If using catalytic hydrogenation, careful selection of the catalyst and control of hydrogen pressure and temperature are crucial.
Choice of Solvent and pH The reaction medium can influence the extent of debromination.The use of a neutral or slightly acidic medium is generally preferred. For instance, a patent for the synthesis of a related compound, 3-amino-2-hydroxypyridine, describes the reduction of a nitro-bromo-pyridinol intermediate using iron powder and hydrochloric acid.[3] Careful control of the acid concentration is important.

Experimental Workflow Overview

The following diagram illustrates a typical synthetic sequence and highlights the key stages where side reactions can occur.

Synthesis_Workflow cluster_0 Nitration Stage cluster_1 Reduction Stage cluster_2 Salt Formation A 6-Bromo-2-hydroxypyridine B Nitration (HNO3/H2SO4) A->B C 6-Bromo-3-nitropyridin-2(1H)-one B->C SR1 Isomeric Nitro Products B->SR1 Lack of Regioselectivity SR2 Degradation Products B->SR2 Harsh Conditions D Reduction (e.g., Fe/HCl) C->D E 3-Amino-6-bromopyridin-2(1H)-one D->E SR3 Incomplete Reduction (Nitro starting material remains) D->SR3 Insufficient Reducing Agent SR4 Debromination Product (3-Amino-pyridin-2(1H)-one) D->SR4 Over-reduction/ Harsh Conditions F Hydrobromide Salt Formation (HBr) E->F G Final Product F->G

Caption: Synthetic workflow for this compound.

Purification of the Final Product

Question 5: What are the recommended methods for purifying the final this compound product?

Answer: The purification strategy will depend on the nature and quantity of the impurities present. A combination of techniques may be necessary to achieve high purity.

Recommended Purification Techniques:

Technique Description Application
Recrystallization This is often the most effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical.A common solvent system for similar aminobromopyridines is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization of the pure product.
Column Chromatography For separating mixtures with closely related polarities, silica gel column chromatography can be employed.Due to the polar nature of the product, a polar mobile phase will be required. A gradient elution from a less polar solvent (e.g., dichloromethane) to a more polar solvent (e.g., methanol) is often effective.
Acid-Base Extraction This technique can be used to remove non-basic impurities.The crude product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic impurities, and then the aqueous layer is basified to precipitate the free amine, which can then be extracted into an organic solvent. The hydrobromide salt can then be reformed.

References

Optimizing reaction conditions for 3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to facilitate the successful use of this versatile building block in your synthetic endeavors. This compound is a valuable intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and for applications in oncology and infectious diseases.[1] Its unique structure, featuring both amino and bromo functional groups, allows for diverse reactivity.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and subsequent reactions of this compound.

Issue 1: Low Yield or Incomplete Conversion in Suzuki-Miyaura Coupling Reactions

Symptom: You observe a low yield of the desired coupled product, with significant amounts of starting material, this compound, remaining. You may also notice the formation of 3-aminopyridin-2(1H)-one as a byproduct.

Potential Causes & Solutions:

  • Catalyst Deactivation: The nitrogen atoms in the pyridine ring and the amino group can coordinate to the palladium catalyst, leading to its deactivation.[2][3]

    • Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can help to stabilize the palladium center and promote the desired catalytic cycle.[2]

  • Dehalogenation Side Reaction: The bromo group can be replaced by a hydrogen atom, a side reaction known as dehalogenation.[2] This can be promoted by certain bases or trace palladium hydride species.[2]

    • Solution: Carefully select a non-nucleophilic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over hydroxides or alkoxides, which can act as hydride sources.[2] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to minimize sources of hydrogen.[2]

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can all significantly impact the efficiency of the coupling reaction.

    • Solution: A systematic optimization of reaction conditions is recommended. See the experimental protocol below for a starting point.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)₂ / SPhos (or other bulky, electron-rich ligand)Promotes efficient catalytic turnover and minimizes catalyst deactivation.[2][3]
Base K₃PO₄ or Cs₂CO₃Non-nucleophilic bases that minimize dehalogenation side reactions.[2]
Solvent 1,4-Dioxane/Water or Toluene/WaterBiphasic solvent systems are often effective for Suzuki couplings.[3][4]
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the catalyst and minimizes side reactions.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with standard aqueous work-up and purification.

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R¹-X (Aryl Halide) R1-X->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation Base Base Base->Transmetalation R2-B(OR)2 R²-B(OR)₂ (Boronic Ester) R2-B(OR)2->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R¹-R² (Coupled Product) Reductive_Elimination->R1-R2

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Issue 2: Formation of Impurities During Synthesis

Symptom: Your crude product shows multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram, indicating the presence of impurities.

Potential Causes & Solutions:

  • Over-bromination: During the synthesis of the parent compound, over-bromination can lead to the formation of dibromo byproducts.[2]

    • Solution: Carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS), using no more than one equivalent.[2] Add the brominating agent dropwise to avoid localized high concentrations.[2] Monitor the reaction closely and stop it as soon as the starting material is consumed.[2]

  • Lack of Regioselectivity: The bromination of 3-aminopyridine can sometimes yield a mixture of isomers.[2]

    • Solution: Performing the bromination at low temperatures (e.g., 0 to -10 °C) can enhance selectivity.[2] The use of a Lewis acid catalyst, such as FeBr₃, can also help direct the bromination to the desired position.[2]

  • Incomplete Reduction: If synthesizing from a nitro precursor, incomplete reduction can leave residual 6-bromo-3-nitropyridine.[2]

    • Solution: Ensure sufficient reducing agent is used and that the reaction is allowed to proceed to completion. The choice of reducing agent can also impact the impurity profile.[2]

Diagram 2: Troubleshooting Impurity Formation

Impurity_Troubleshooting Start Impurity Detected Over_Bromination Dibromo Byproducts Present? Start->Over_Bromination Isomer_Formation Isomeric Impurities Present? Start->Isomer_Formation Incomplete_Reaction Starting Material Present? Start->Incomplete_Reaction Control_Stoichiometry Control Brominating Agent Stoichiometry Over_Bromination->Control_Stoichiometry Slow_Addition Slow, Dropwise Addition of Brominating Agent Over_Bromination->Slow_Addition Low_Temp Lower Reaction Temperature Isomer_Formation->Low_Temp Lewis_Acid Add Lewis Acid Catalyst Isomer_Formation->Lewis_Acid Increase_Reagent Increase Reducing Agent/Time Incomplete_Reaction->Increase_Reagent

Caption: Decision tree for troubleshooting impurity formation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. It is a combustible solid.[5]

Q2: What is the typical appearance and melting point of this compound?

A2: this compound is typically a solid. The related compound, 3-Amino-6-bromopyridine, has a reported melting point of 74-76 °C.[5]

Q3: Can the free amino group interfere with other types of reactions?

A3: Yes, the amino group is nucleophilic and can react with various electrophilic reagents.[6] For certain transformations, it may be necessary to protect the amino group. Common protecting groups for amines, such as Boc or Cbz, can be employed depending on the downstream reaction conditions.

Q4: Are there alternative synthetic routes to this compound?

A4: Yes, alternative synthetic routes exist, such as the Hofmann rearrangement of 6-bromo-3-pyridinecarboxamide or the reduction of 6-bromo-3-nitropyridine.[2] Each route has its own advantages and potential impurity profiles.[2]

Q5: What are the key safety precautions when handling this compound?

A5: It is advised to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood. It may cause skin and eye irritation and may cause respiratory irritation.[5]

References

3-Amino-6-bromopyridin-2(1H)-one hydrobromide stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 3-Amino-6-bromopyridin-2(1H)-one hydrobromide (CAS No. 1187930-34-2). Due to the limited availability of specific stability data for this compound in peer-reviewed literature, this document synthesizes information from analogous chemical structures and established principles of organic chemistry to provide expert guidance on handling, stability, and troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Quick Reference

Q1: What are the ideal storage conditions for this compound?

A1: Based on its chemical structure, the compound is susceptible to degradation by moisture, oxygen, and light. Conflicting storage advice exists across suppliers (Room Temperature vs. 0-8°C). We recommend a consolidated approach for maximum long-term stability.[1][2][3]

ParameterRecommendationRationale & Potential Issues if Deviated
Temperature 0-8°C (Refrigerated) While some suppliers list room temperature, lower temperatures slow the rate of all potential degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen) The 3-amino group is susceptible to oxidation, which can lead to discoloration (browning) and the formation of N-oxide or dimeric impurities.[3]
Moisture Store in a desiccator As an amine hydrobromide salt, the compound is likely hygroscopic and can absorb atmospheric water.[4][5] This moisture can lead to hydrolysis of the pyridinone ring.[2]
Light Amber vial / Protect from light Bromoaromatic compounds can be susceptible to photodegradation, potentially leading to debromination or other radical-mediated side reactions.[6]

Q2: My solid reagent has changed color from beige to a dark brown. Is it still usable?

A2: A color change from beige/light yellow to brown is a strong indicator of degradation, likely due to oxidation of the 3-amino group.[3][7] While the material may not be entirely decomposed, its purity is compromised. We strongly advise re-analyzing the purity by HPLC or LC-MS before use. For sensitive synthetic applications, using discolored reagent is not recommended as the impurities could interfere with the reaction mechanism or lead to complex purification challenges.

Q3: The compound is a hydrobromide salt. Do I need to neutralize it before my reaction?

A3: It depends entirely on your reaction conditions. The hydrobromide salt form means the most basic nitrogen atom is protonated, rendering it less nucleophilic.

  • For reactions requiring a free amine (e.g., nucleophilic attack, Buchwald-Hartwig amination), you will need to add a suitable non-nucleophilic base (e.g., triethylamine, DIPEA, or an inorganic base like K₂CO₃) to liberate the free amine.

  • For reactions performed under acidic conditions, the salt form may be used directly. Always consider the pKa of the 3-amino group when selecting your reaction conditions.

Q4: What solvents are recommended for dissolving this compound?

A4: While specific solubility data is scarce, polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are common choices for related structures. For reactions, ensure you use anhydrous grade solvents to prevent hydrolysis.[3] Always conduct a small-scale solubility test first.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific issues you may encounter during experiments.

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)

Symptom: You run a purity check on a freshly prepared solution or on a sample from a reaction workup and observe new, unexpected peaks.

Diagnostic Workflow:

G start Unexpected Peak(s) Observed in HPLC/LC-MS mass_check Check Mass of Impurity (LC-MS is critical) start->mass_check plus_16 Mass = Parent +16 Da (e.g., ~286 m/z for [M+H]+) mass_check->plus_16 Mass +16? plus_18 Mass = Parent +18 Da (e.g., ~288 m/z for [M+H]+) mass_check->plus_18 Mass +18? minus_79 Mass = Parent -79/81 Da (e.g., ~190 m/z for [M+H]+) mass_check->minus_79 Mass -79/81? dimer Mass = (2 * Parent) - 2 Da (e.g., ~537 m/z for [M+H]+) mass_check->dimer Mass ~2x? cause_16 Probable Cause: N-Oxidation of the 3-amino group. plus_16->cause_16 cause_18 Probable Cause: Hydrolysis of the 2-pyridinone lactam ring. plus_18->cause_18 cause_79 Probable Cause: Debromination (loss of Br). minus_79->cause_79 cause_dimer Probable Cause: Oxidative dimerization. dimer->cause_dimer remedy_16 Remediation: - Use degassed solvents. - Run reactions under inert atmosphere (Ar/N2). cause_16->remedy_16 remedy_18 Remediation: - Use anhydrous solvents and reagents. - Dry glassware thoroughly. cause_18->remedy_18 remedy_79 Remediation: - Protect solutions from light. - Avoid radical initiators or incompatible metals. cause_79->remedy_79 remedy_dimer Remediation: - Same as for N-Oxidation. - Consider lower reaction concentrations. cause_dimer->remedy_dimer

Caption: Troubleshooting workflow for identifying unknown impurities.

Causality Explained:

  • N-Oxidation (+16 Da): The lone pair of electrons on the 3-amino group is susceptible to attack by oxidizing agents, including dissolved atmospheric oxygen, especially at elevated temperatures.[3][7] This forms an N-oxide, a common byproduct in reactions involving aminopyridines.

  • Hydrolysis (+18 Da): The lactam (cyclic amide) functionality of the 2-pyridinone ring can undergo nucleophilic attack by water, leading to ring-opening.[2] This is often catalyzed by acidic or basic conditions. The hydrobromide salt itself can create a sufficiently acidic environment in solution to facilitate this if water is present.

  • Debromination (-79/81 Da): Bromoaromatic compounds can be debrominated through various mechanisms, including photolytic cleavage or certain catalytic cycles (e.g., with palladium catalysts under specific conditions).[6] This results in the loss of a bromine atom, which has two major isotopes (~79 and ~81 amu), creating a characteristic isotopic pattern in the mass spectrum.

  • Dimerization: Oxidative coupling between two molecules can lead to various dimeric structures, often involving the formation of an azo (-N=N-) or hydrazo (-NH-NH-) linkage.[8][9] This is favored at higher concentrations and under oxidative conditions.

Issue 2: Low Yield or Stalled Reaction in a Coupling Protocol (e.g., Suzuki, Buchwald-Hartwig)

Symptom: The reaction consumes starting material slowly or stalls before completion, leading to low yields of the desired product.

Possible Causes & Solutions:

  • Incomplete Deprotonation:

    • Cause: The hydrobromide salt requires a stoichiometric amount of base to free the 3-amino group for reactions like Buchwald-Hartwig amination. If your base is weak, wet, or insufficient, the reaction will not proceed efficiently.

    • Solution: Use at least one equivalent of a strong, non-nucleophilic base to neutralize the HBr salt, plus the amount required by the catalytic cycle itself. Consider a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is anhydrous.

  • Catalyst Inhibition/Deactivation:

    • Cause: The pyridinone scaffold, with its multiple heteroatoms, can act as a ligand and coordinate strongly to the metal center of your catalyst (e.g., Palladium), leading to catalyst inhibition. Impurities from degradation (see Issue 1) can also poison the catalyst.

    • Solution: Screen different ligands. For Buchwald-Hartwig reactions, bulky electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. For Suzuki couplings, ensure your conditions are optimized for heteroaromatic substrates. Using a slightly higher catalyst loading might be necessary, but this should be a last resort.

Section 3: Protocols for Stability and Purity Assessment

Performing a forced degradation study is essential for understanding the stability profile of this compound and for developing a robust, stability-indicating analytical method.[10][11]

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH, 3% H₂O₂

  • Methanol (HPLC Grade), Water (HPLC Grade)

  • HPLC system with UV/PDA detector, LC-MS system

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound at ~1 mg/mL in a 50:50 Methanol:Water mixture.[12]

  • Set up Stress Conditions: In separate, clearly labeled amber HPLC vials, mix the stock solution with the stressor as follows:

    • Acid Hydrolysis: 500 µL Stock + 500 µL 1 M HCl.

    • Base Hydrolysis: 500 µL Stock + 500 µL 1 M NaOH.

    • Oxidation: 500 µL Stock + 500 µL 3% H₂O₂.

    • Thermal: 1 mL Stock solution.

    • Photolytic: 1 mL Stock solution (in a clear vial).

    • Control: 1 mL Stock solution (in an amber vial, at room temp).

  • Incubate:

    • Place the Acid, Base, and Oxidation vials at 60°C for 8 hours.[12]

    • Place the Thermal vial in an oven at 80°C for 24 hours.

    • Expose the Photolytic vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours.

  • Neutralize & Analyze:

    • Before injection, neutralize the Acid Hydrolysis sample with an equimolar amount of NaOH, and the Base Hydrolysis sample with HCl.

    • Analyze all samples, including the control, by HPLC-PDA and LC-MS. Aim for 5-20% degradation of the main peak for meaningful results.[13] Compare the chromatograms to identify new peaks.

Protocol 2: Stability-Indicating HPLC Method

Objective: To provide a baseline HPLC method capable of separating the parent compound from potential degradation products.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold 3 min, return to 5% B over 2 min
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 µL
Detection PDA Detector, 220-400 nm (monitor at 254 nm and 310 nm)

Section 4: Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 3-Amino-6-bromopyridin-2(1H)-one based on its chemical structure and principles derived from related compounds.[2][3][6]

G cluster_0 Stressor cluster_1 Degradation Pathways Oxidant O₂, H₂O₂, Air Parent 3-Amino-6-bromopyridin-2(1H)-one Oxidant->Parent Oxidation Water H₂O (Acid/Base) Water->Parent Hydrolysis Light Light (UV/Vis) Light->Parent Photolysis N_Oxide N-Oxide Product (+16 Da) Parent->N_Oxide [O] Hydrolyzed Ring-Opened Product (+18 Da) Parent->Hydrolyzed H₂O Debrominated Debrominated Product (-79/81 Da) Parent->Debrominated

Caption: Proposed degradation pathways for the title compound.

  • Oxidative Degradation: The primary site of oxidation is the 3-amino group, which can be oxidized to a hydroxylamine or nitroso group, or form an N-oxide.[3][7] This is often the cause of sample discoloration.

  • Hydrolytic Degradation: The lactam bond in the 2-pyridinone ring is susceptible to hydrolysis, which breaks the ring to form an amino acid derivative.[2] This pathway is accelerated by the presence of water and catalyzed by either acid or base.

  • Photolytic Degradation: The carbon-bromine bond can be cleaved by UV or visible light.[6] This homolytic cleavage forms a radical species that can then abstract a hydrogen atom from the solvent or another molecule to yield the debrominated analog.

By understanding these potential stability issues and degradation pathways, researchers can take proactive steps to ensure the integrity of their material, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Synthesis of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the causality behind experimental outcomes and provide field-proven insights to optimize your reaction, improve yield, and ensure the highest purity of your final product.

The synthesis of this valuable intermediate, while based on established chemical principles, is nuanced. Success hinges on careful control of reaction parameters to manage the reactivity of the aminopyridinone ring system. This guide provides a structured approach to troubleshoot and refine your synthetic protocol.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems during the synthesis. The typical synthetic route involves the selective bromination of a 3-aminopyridin-2(1H)-one precursor, followed by isolation and salt formation.

Question 1: My reaction yield is significantly lower than expected, or I'm recovering mostly unreacted starting material. What are the likely causes?

Answer: Low conversion is a common issue that typically points to one of three areas: the brominating agent, reaction conditions, or the quality of the starting material.

  • Reactivity of the Brominating Agent: The choice of brominating agent is critical. The aminopyridinone ring is activated towards electrophilic substitution, but harsh reagents can lead to degradation or side reactions.

    • N-Bromosuccinimide (NBS): This is often the reagent of choice for selective bromination of activated rings.[1] If NBS is old or has been improperly stored, its activity can be diminished. We recommend using freshly recrystallized NBS for best results.

    • Elemental Bromine (Br₂): While effective, Br₂ is less selective and can lead to over-bromination and the formation of undesired isomers.[2] Its use requires careful control of stoichiometry and addition rate, often in a solvent like acetic acid.[3]

  • Sub-optimal Reaction Conditions:

    • Temperature: Electrophilic aromatic substitution is highly temperature-dependent. The reaction may require gentle heating to proceed at a reasonable rate. Conversely, excessive heat can promote side reactions and decomposition. We recommend starting the reaction at a lower temperature (e.g., 0-5°C) during the addition of the brominating agent and then allowing it to warm to room temperature or slightly above (e.g., 50-60°C) for a defined period.[2]

    • Solvent: The solvent plays a key role in solubilizing the reactants and mediating reactivity. Acetonitrile and acetic acid are commonly used for brominations of this type.[1][2] Ensure your solvent is anhydrous, as water can react with some brominating agents.

  • Starting Material Purity: Impurities in the 3-aminopyridin-2(1H)-one starting material can interfere with the reaction. Ensure the starting material is pure and dry before commencing.

Troubleshooting Workflow: Low Conversion

low_yield_workflow start Problem: Low Yield / High Starting Material check_reagent 1. Verify Brominating Agent - Is NBS fresh/recrystallized? - Is Br₂ stoichiometry accurate? start->check_reagent check_conditions 2. Review Reaction Conditions - Temperature too low? - Reaction time too short? - Solvent anhydrous? start->check_conditions check_sm 3. Assess Starting Material - Purity confirmed by NMR/LCMS? - Is it completely dry? start->check_sm solution_reagent Action: Use fresh/recrystallized NBS or titrate Br₂ solution. check_reagent->solution_reagent solution_conditions Action: Optimize temperature profile (e.g., screen 25°C, 40°C, 60°C). Extend reaction time and monitor by TLC/LCMS. check_conditions->solution_conditions solution_sm Action: Repurify or dry starting material. check_sm->solution_sm

Caption: Troubleshooting decision tree for low reaction yield.

Question 2: My analysis shows multiple brominated products. How can I improve the regioselectivity for the 6-position?

Answer: The formation of multiple isomers is a classic challenge in the chemistry of substituted pyridines.[4] The amino and carbonyl groups of the pyridinone ring direct the electrophilic bromination, but electronic and steric factors can be finely balanced.

  • Mechanism & Directing Effects: The electron-donating amino group and the ring nitrogen (in the pyridone tautomer) activate the ring for electrophilic attack. The primary positions for substitution are ortho and para to the amino group. In 3-amino-pyridin-2(1H)-one, this would suggest positions 4 and 6. Steric hindrance from the adjacent carbonyl group at position 2 may disfavor substitution at position 4, making position 6 the more likely site. However, changes in reaction conditions can alter this selectivity.

  • Controlling Selectivity:

    • Bulky Brominating Agents: While less common, using a bulkier brominating source can sometimes enhance selectivity by favoring the less sterically hindered position.

    • Solvent Choice: The polarity of the solvent can influence the transition state of the reaction. Non-polar solvents may favor different selectivity compared to polar protic solvents like acetic acid. A screen of solvents such as acetonitrile, dichloromethane, and acetic acid is advisable.

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate often improves selectivity. A slow, dropwise addition of the brominating agent at low temperature (0°C) is crucial.[3]

Question 3: I'm observing a significant amount of a di-brominated byproduct. What is causing this and how can I prevent it?

Answer: Di-bromination occurs because the mono-brominated product can sometimes be more reactive than the starting material.[5] This is a known phenomenon in the halogenation of some heterocyclic systems.

  • Stoichiometry is Key: The most common cause is an excess of the brominating agent. Ensure you are using a precise stoichiometry, typically 1.0 to 1.1 equivalents of the brominating agent.

  • Localized Excess: Even with correct overall stoichiometry, a rapid addition of the brominating agent can create areas of high concentration, leading to over-bromination. The best practice is a slow, dropwise addition of the reagent as a solution to a well-stirred reaction mixture.[2]

  • Reaction Monitoring: Monitor the reaction progress closely using TLC or LCMS. The goal is to stop the reaction as soon as the starting material is consumed, before significant amounts of the di-brominated product can form.

Table 1: Recommended Reaction Parameters for Selective Mono-bromination
ParameterRecommended ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Offers good selectivity for activated rings.[1]
Equivalents 1.0 - 1.1 eqMinimizes risk of over-bromination.
Solvent Acetic Acid or AcetonitrileCommon solvents for this type of reaction.[1][2]
Temperature Add reagent at 0-5°C, then stir at 20-50°CControls initial reaction rate and improves selectivity.[2]
Addition Method Slow, dropwise addition of solutionPrevents localized high concentrations of bromine.
Monitoring TLC or LCMS every 30-60 minAllows for timely quenching of the reaction.

Frequently Asked Questions (FAQs)

Q1: How do I handle the purification of the crude product?

A1: The crude product often contains the desired 3-Amino-6-bromopyridin-2(1H)-one, unreacted starting material, and potentially isomeric or di-brominated impurities.

  • Recrystallization: This is often the most effective method for purifying the final product. A solvent screen (e.g., ethanol/water, isopropanol, acetonitrile) will be necessary to find optimal conditions.

  • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution system, for example, with dichloromethane and methanol or ethyl acetate and hexanes, is a good starting point.

  • Acid/Base Wash: An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic byproducts or unreacted acidic starting materials before final purification.

Q2: What are the critical safety considerations for this synthesis?

A2: All steps should be performed in a well-ventilated fume hood.

  • Brominating Agents: Bromine is highly corrosive, toxic, and volatile.[2] NBS is a lachrymator and irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Acetic acid is corrosive. Other organic solvents may be flammable. Handle with appropriate care.

  • Hydrobromic Acid: When forming the hydrobromide salt, you will handle HBr, which is highly corrosive.

Q3: My final step is forming the hydrobromide salt, but the product won't precipitate or oils out. What should I do?

A3: This issue usually relates to solvent choice and saturation. The free base of your product is likely more soluble in organic solvents than its hydrobromide salt.

  • Dissolve the purified free base in a suitable solvent where the salt form has low solubility (e.g., isopropanol, ethanol, or ethyl acetate).

  • Add a stoichiometric amount (1.0 eq) of hydrobromic acid (e.g., 48% aqueous HBr or HBr in acetic acid) dropwise while stirring.

  • If precipitation is slow to initiate, try cooling the solution in an ice bath or scratching the inside of the flask with a glass rod to induce crystallization.

  • If the product oils out, you may need to add a co-solvent (an "anti-solvent") in which the salt is very insoluble, such as diethyl ether or hexanes, until turbidity persists and solid begins to form.

Experimental Protocols

Protocol 1: General Procedure for Bromination with NBS

This protocol is a representative starting point and should be optimized for your specific setup.

  • Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-aminopyridin-2(1H)-one (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Reagent Addition: Dissolve N-Bromosuccinimide (1.05 eq) in acetic acid and add it to the dropping funnel. Add the NBS solution dropwise to the stirred reaction mixture over 30-60 minutes, ensuring the internal temperature remains below 10°C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LCMS. If the reaction is sluggish, gently warm the mixture to 40-50°C.

  • Workup: Once the starting material is consumed, cool the reaction mixture and pour it into ice water. Neutralize the solution carefully with a saturated solution of sodium bicarbonate.

  • Isolation: The product may precipitate upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude solid by recrystallization or column chromatography.

Protocol 2: Formation of the Hydrobromide Salt
  • Dissolution: Dissolve the purified 3-Amino-6-bromopyridin-2(1H)-one free base in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Acidification: Add one equivalent of 48% aqueous hydrobromic acid dropwise with vigorous stirring.

  • Precipitation: Stir the mixture at room temperature for 1-2 hours or until precipitation is complete. Cooling in an ice bath can aid precipitation.

  • Isolation: Collect the solid product by filtration.

  • Washing & Drying: Wash the filter cake with a small amount of cold isopropanol, followed by diethyl ether, to facilitate drying. Dry the final product under vacuum.

Reaction Mechanism: Electrophilic Bromination

reaction_mechanism sub 3-Amino-pyridin-2(1H)-one (Activated Ring) reagent + Br⁺ (from NBS) intermediate Arenium Ion Intermediate (Sigma Complex, resonance stabilized) reagent->intermediate Electrophilic Attack at C6 product 3-Amino-6-bromopyridin-2(1H)-one + H⁺ intermediate->product Deprotonation

References

Technical Support Center: Impurity Profile of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling

3-Amino-6-bromopyridin-2(1H)-one hydrobromide is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical intermediates and Active Pharmaceutical Ingredients (APIs).[1] In the highly regulated landscape of drug development, understanding and controlling the impurity profile of such starting materials is not merely a matter of quality control; it is a fundamental requirement for ensuring the safety, efficacy, and consistency of the final drug product.[2][3] Even trace-level impurities can have unintended pharmacological or toxicological effects, or they may interfere with downstream reactions, leading to reduced yields and the formation of new, unwanted byproducts.

This guide serves as a technical resource for researchers, process chemists, and quality control analysts. It provides a comprehensive overview of the common impurities encountered during the synthesis of this compound, offers troubleshooting strategies for common issues, and details robust analytical methodologies for accurate impurity detection and characterization.

Synthetic Landscape and Genesis of Impurities

A common and efficient route to 3-Amino-6-bromopyridin-2(1H)-one involves the regioselective bromination of a 3-aminopyridin-2(1H)-one precursor. The reaction mechanism, while seemingly straightforward, is a fertile ground for the generation of several process-related impurities. The electron-donating amino group strongly activates the pyridine ring, making it susceptible to over-bromination and influencing the position of electrophilic attack.[4]

Synthesis_and_Impurity_Formation SM 3-Amino-pyridin-2(1H)-one (Starting Material) Reaction Bromination SM->Reaction Imp1 Impurity A: Unreacted Starting Material SM->Imp1 Incomplete Reaction Bromine Br₂ or NBS (Brominating Agent) Bromine->Reaction Product 3-Amino-6-bromopyridin-2(1H)-one (Desired Product) Reaction->Product Main Pathway Imp2 Impurity B: Isomeric Impurity (e.g., 5-bromo isomer) Reaction->Imp2 Poor Regioselectivity Imp3 Impurity C: Di-bromo Impurity (Over-bromination) Reaction->Imp3 Excess Brominating Agent / High Temp. Imp4 Impurity D: Degradation Product Product->Imp4 Stress Conditions (Light, Heat, Acid/Base)

Caption: Synthetic pathway and common impurity formation routes.

The final hydrobromide salt formation is typically achieved by treating the free base with hydrobromic acid. This step can also introduce impurities if the acid quality is poor or if degradation occurs during salt formation and isolation.

Common Impurities: Identification and Origin

A comprehensive impurity profile is essential for process optimization and quality control.[3] Below is a summary of potential impurities, their likely origins, and key identifying characteristics.

Impurity ID Name / Structure Molecular Weight ( g/mol ) Likely Origin Analytical Signature
A 3-Amino-pyridin-2(1H)-one 110.11Unreacted starting material.Earlier elution time in RP-HPLC; Distinctive NMR signals.
B 3-Amino-5-bromopyridin-2(1H)-one 189.01Isomeric byproduct due to incomplete regioselectivity during bromination.Similar mass to the product but different retention time in HPLC; Unique aromatic proton pattern in ¹H NMR.
C 3-Amino-x,x-dibromopyridin-2(1H)-one 267.91Over-bromination from excess reagent, high temperature, or prolonged reaction time.[5]Later elution time in RP-HPLC; Mass peak at M+80/82 relative to the product.
D 6-Bromopyridin-2,3-dione 187.99Oxidative degradation of the product or precursor.May appear in stability studies; Mass peak corresponding to the loss of NH₂ and gain of =O.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and analysis of this compound.

Q1: My final product is pink/brown instead of off-white. What is the cause?

A1: Color formation is a common issue, often indicating the presence of trace-level oxidized impurities or degradation products (like Impurity D).

  • Causality: The aminopyridine moiety is susceptible to air oxidation, which can be accelerated by light, heat, or the presence of metallic impurities. The hydrobromide salt formation step, if not carefully controlled, can also contribute to color.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction and work-up are performed under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.[5]

    • Purification: The free base should be purified before salt formation. Recrystallization from a suitable solvent system (e.g., Ethanol/Water) can be effective.[5] If color persists, a charcoal treatment or column chromatography on silica gel may be necessary.

    • Storage: Store the final product in amber vials, protected from light and heat.

Q2: My HPLC analysis shows an unexpected peak with the same mass as my product. How do I confirm if it's an isomer (Impurity B)?

A2: Co-elution or near-elution of isomers is a frequent analytical challenge. Mass spectrometry alone cannot distinguish between them.

  • Expert Insight: The directing effects of the amino and hydroxyl/oxo groups on the pyridine ring can lead to the formation of the 5-bromo isomer. While the 6-bromo position is generally favored, reaction conditions can heavily influence the ratio.

  • Troubleshooting & Identification Protocol:

    • Optimize Chromatography: Develop a longer, shallower HPLC gradient to improve the resolution between the main peak and the suspected isomer.

    • Preparative LC or SPE: Isolate the impurity using preparative HPLC or an LC-SPE/NMR system.[6]

    • NMR Spectroscopy: A definitive structural confirmation requires ¹H NMR. The coupling constants and chemical shifts of the aromatic protons will be distinct for each isomer. For the desired 6-bromo product, you would expect two doublets in the aromatic region. The 5-bromo isomer would show a different splitting pattern.[6]

Q3: I'm observing a significant amount of di-bromo impurity (Impurity C) in my LC-MS. How can I prevent this?

A3: The formation of di-bromo species is a classic case of over-reaction due to the highly activated nature of the starting material.

  • Causality: The strong activating effect of the amino group makes the mono-brominated product susceptible to a second bromination.

  • Preventative Measures:

    • Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of the brominating agent (e.g., N-Bromosuccinimide - NBS).[5]

    • Slow Addition & Temperature Control: Add the brominating agent slowly and portion-wise to the reaction mixture at a reduced temperature (e.g., 0-5 °C) to control the reaction rate and prevent localized high concentrations.[5]

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or HPLC. Quench the reaction as soon as the starting material is consumed to prevent over-bromination.

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment and Impurity Quantification

This protocol provides a robust starting point for separating the main compound from its key impurities.

  • Instrumentation: UHPLC or HPLC system with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Gradient Program:

Time (min) % Mobile Phase B
0.05
10.070
12.095
14.095
14.15
16.05
  • Rationale: The C18 column provides good retention for the aromatic compounds. Formic acid is used as a mobile phase modifier to ensure good peak shape and is compatible with mass spectrometry. The gradient is designed to elute the more polar starting material first, followed by the product and isomers, and finally the less polar di-bromo impurity.

Protocol 2: Workflow for Unknown Impurity Identification

When an unknown peak is detected, a systematic approach is required for identification.[7]

Impurity_ID_Workflow Start Unknown Peak Detected in HPLC-UV Step1 Step 1: LC-MS Analysis (Determine Molecular Weight) Start->Step1 Decision1 Is MW known? (e.g., starting material, isomer) Step1->Decision1 Step2a Step 2a: Confirm with Reference Standard (Spike sample and re-analyze) Decision1->Step2a Yes Step2b Step 2b: Propose Plausible Structures (Consider side reactions, degradation) Decision1->Step2b No End Structure Confirmed Step2a->End Step3 Step 3: Isolate Impurity (Preparative HPLC or LC-SPE) Step2b->Step3 Step4 Step 4: Structural Elucidation (1D/2D NMR, HRMS) Step3->Step4 Step4->End

Caption: A systematic workflow for identifying unknown impurities.

References

Improving the selectivity of reactions with 3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile but challenging building block. Its multiple reactive sites offer a wealth of synthetic possibilities but also present significant challenges in achieving reaction selectivity. This document provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired synthetic outcomes with precision and confidence.

Understanding the Reactivity Landscape

This compound is a multifunctional scaffold. The key to its successful application lies in understanding the interplay of its reactive centers: the C6-bromo position, the C3-amino group, and the ambident nucleophilic pyridone ring.[1][2] The pyridone exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms, which is crucial in determining its reactivity.[3] This guide will address the most common selectivity issues encountered during its use.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: I am attempting an N-alkylation on the pyridone ring, but I'm getting a mixture of N- and O-alkylated products. How can I improve the N-selectivity?

Root Cause Analysis: This is a classic challenge with 2-pyridone systems. The deprotonated pyridone is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom.[4] The ratio of N- to O-alkylation is highly dependent on several factors, including the nature of the electrophile (alkylating agent), the base used for deprotonation, the solvent, and even the counter-ion.[4] Hard and soft acid-base (HSAB) theory provides a useful framework here: harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.

Troubleshooting & Optimization Strategies:

  • Choice of Base and Solvent: The choice of base can influence the location of the counter-ion and solvent interactions, thereby directing alkylation. For instance, using cesium fluoride (CsF) under mild conditions has been shown to selectively furnish N-alkylation products with benzyl or allyl chlorides.[5]

  • Solvent Polarity: Polar, aprotic solvents like DMF or DMSO often favor N-alkylation, as they effectively solvate the cation, leaving the more nucleophilic nitrogen atom more accessible. Protic solvents can hydrogen-bond with the oxygen atom, potentially hindering O-alkylation but also solvating the anion, which can reduce overall reactivity.

  • Electrophile Choice: As a general rule, less reactive, "softer" electrophiles like benzyl bromides or simple alkyl bromides tend to favor N-alkylation. Highly reactive, "harder" electrophiles such as alkyl iodides or triflates may show increased O-alkylation.[5]

  • Catalyst-Controlled Selectivity: Recent methodologies have shown that the choice of Brønsted acid catalyst can exquisitely control the regioselectivity of alkylation. For example, using p-toluenesulfonic acid can favor N-alkylation, while a stronger acid like triflic acid can switch the selectivity to O-alkylation.[6]

  • Mitsunobu Reaction Conditions: The Mitsunobu reaction is another avenue for alkylation, but selectivity can be substrate-dependent. The nature of substituents on the pyridone ring can influence the N/O product ratio.[4][7]

Data Summary: Guiding N- vs. O-Alkylation

FactorFavors N-AlkylationFavors O-AlkylationRationale / Comments
Electrophile Benzyl/Allyl HalidesSecondary Alkyl Iodides, SulfatesSofter electrophiles prefer the softer nitrogen atom (HSAB theory).
Base CsF, K₂CO₃NaH, KOtBuStronger, harder bases can expose the oxygen atom more readily.
Solvent DMF, Acetonitrile (Polar Aprotic)Dioxane, Toluene (Less Polar)Polar aprotic solvents favor reaction at the more nucleophilic site.
Catalyst p-Toluenesulfonic AcidTriflic AcidCatalyst can selectively activate different pathways.[6]
FAQ 2: I'm trying to perform a Suzuki or Buchwald-Hartwig coupling at the C6-bromo position, but I'm getting low yields and catalyst deactivation. What's going wrong?

Root Cause Analysis: The two primary culprits for issues in cross-coupling reactions with this substrate are the pyridine nitrogen and the C3-amino group. Both contain lone pairs of electrons that can coordinate to the palladium catalyst.[8] This coordination can lead to catalyst inhibition or the formation of inactive complexes, effectively removing the catalyst from the productive catalytic cycle.[8][9] Furthermore, the electron-donating nature of the amino group can decrease the reactivity of the C-Br bond towards oxidative addition, a critical step in the catalytic cycle.[8]

Troubleshooting & Optimization Strategies:

  • Ligand Selection is Critical: For electron-rich and potentially coordinating substrates like this, standard ligands such as PPh₃ may be ineffective. Bulky, electron-rich phosphine ligands are often required to promote the desired reaction.

    • For Suzuki Coupling: Ligands like SPhos, XPhos, or CataCXium A Pd G3 have shown unique effectiveness for couplings on ortho-substituted anilines.[10]

    • For Buchwald-Hartwig Amination: Bidentate phosphine ligands like BINAP and DPPF, or sterically hindered monophosphine ligands, are often necessary to achieve good results and prevent the formation of inactive catalyst dimers.[11]

  • Protect the Amino Group: The most direct way to prevent interference from the C3-amino group is to protect it. An orthogonal protecting group strategy is essential.[12][13] A Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group can be installed on the amine. These are stable to typical cross-coupling conditions and can be removed later without affecting the rest of the molecule.

  • Choice of Palladium Precursor and Base:

    • Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective than Pd(II) precursors which require in-situ reduction.[8]

    • The base is crucial. For Suzuki reactions, K₂CO₃ or K₃PO₄ are common choices.[8] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[14][15]

Experimental Workflow: Protected Suzuki Coupling

G cluster_2 Step 3: Deprotection start 3-Amino-6-bromopyridin-2(1H)-one prot Protect Amino Group (e.g., Boc₂O, TEA, DCM) start->prot prot_pyridone N-Boc-Protected Pyridone suzuki Suzuki Coupling (Boronic Acid, Pd Catalyst, Bulky Ligand, Base) prot_pyridone->suzuki coupled_prod Coupled Product deprot Deprotection (e.g., TFA or HCl) coupled_prod->deprot final_prod Final Product deprot->final_prod G cluster_mol 3-Amino-6-bromopyridin-2(1H)-one cluster_strat Orthogonal Strategy mol C3-NH₂ C6-Br Pyridone N-H / O-H strat1 Step 1: Protect Pyridone (e.g., Benzyl Bromide, Base) mol:n3->strat1 Target for Protection strat2 Step 2: Functionalize Amine (e.g., Acyl Chloride) mol:n1->strat2 Target for Reaction strat1->strat2 strat3 Step 3: Deprotect Pyridone (e.g., Hydrogenolysis) strat2->strat3

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Amino-6-bromopyridin-2(1H)-one and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Aminobromopyridinones in Medicinal Chemistry

Substituted pyridinones are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in a vast array of therapeutic agents, from kinase inhibitors to antiviral drugs.[1] Their ability to engage in specific hydrogen bonding patterns and their versatile synthetic handles make them invaluable building blocks in drug discovery. Among these, aminobromopyridinones are particularly prized intermediates, offering two distinct points for diversification: a nucleophilic amino group and a bromine atom ripe for palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of 3-amino-6-bromopyridin-2(1H)-one hydrobromide and its structural isomer, 3-amino-5-bromopyridin-2(1H)-one . We will dissect the subtle yet critical differences in their reactivity in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By understanding the electronic and steric factors governing their performance, researchers can make more informed decisions in their synthetic strategies, ultimately accelerating the drug development process.

Electronic Landscape: How Isomerism Dictates Reactivity

The reactivity of a brominated pyridine ring in palladium-catalyzed cross-coupling is fundamentally governed by the ease of the initial oxidative addition step.[2][3] This step, where the Pd(0) catalyst inserts into the carbon-bromine bond, is highly sensitive to the electronic density of the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbon atom attached to the bromine, facilitating oxidative addition.

Let's analyze our two key isomers:

  • 3-Amino-6-bromopyridin-2(1H)-one (Target Compound): In this isomer, the bromine atom is at the C6 position, para to the electron-donating amino group at C3 and ortho to the ring nitrogen. The electron-withdrawing pyridinone carbonyl and the ring nitrogen work in concert to decrease electron density at C6, making this position highly activated for oxidative addition.

  • 3-Amino-5-bromopyridin-2(1H)-one (Alternative): Here, the bromine is at the C5 position, meta to the amino group. While still activated by the pyridinone system, the C5 position is generally less electrophilic than the C2 or C6 positions of the pyridine ring. This can lead to slower reaction kinetics compared to its 6-bromo counterpart.

A potential challenge for both isomers is the presence of the free amino group, which can coordinate to the palladium center and inhibit catalysis.[4][5] However, the use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, effectively mitigates this issue, allowing for efficient coupling without the need for protecting groups.[6][7]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[8] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with potentially coordinating substrates like aminobromopyridinones.

Predicted Reactivity and Experimental Considerations

Based on electronic principles, 3-amino-6-bromopyridin-2(1H)-one is expected to exhibit higher reactivity in Suzuki-Miyaura coupling compared to 3-amino-5-bromopyridin-2(1H)-one due to the more electrophilic nature of the C6 position. This may translate to milder reaction conditions, shorter reaction times, or higher yields.

While direct comparative data for these specific pyridinone isomers is scarce in the literature, we can extrapolate from protocols for structurally similar compounds like 3-amino-5-bromopyridine.[9]

Data Summary: Expected Yields in Suzuki-Miyaura Coupling

The following table provides expected yields for the Suzuki-Miyaura coupling of aminobromopyridinone isomers with various arylboronic acids, based on data from analogous systems. These values should serve as a starting point for reaction optimization.

EntryBromopyridinone IsomerArylboronic AcidCatalyst SystemBase/SolventExpected Yield (%)
13-Amino-6-bromopyridin-2(1H)-onePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O85-95
23-Amino-6-bromopyridin-2(1H)-one4-Methoxyphenylboronic acidXPhos Pd G3K₃PO₄ / Toluene:H₂O90-98
33-Amino-5-bromopyridin-2(1H)-onePhenylboronic acidPd(PPh₃)₄K₂CO₃ / Dioxane:H₂O75-85
43-Amino-5-bromopyridin-2(1H)-one4-Methoxyphenylboronic acidXPhos Pd G3K₃PO₄ / Toluene:H₂O80-90

Note: Yields are estimates and will vary with specific reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from established methods for similar aminobromopyridines.[9][10] The use of a modern palladacycle precatalyst like XPhos Pd G3 is recommended for its high activity and ease of use.[11]

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pyridinone, Boronic Acid, Base, and Catalyst in a Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add degassed solvents (Dioxane/H₂O) B->C D Heat to 90-100 °C C->D E Monitor by TLC/LC-MS D->E F Cool to RT, Dilute with EtOAc E->F G Wash with H₂O and Brine F->G H Dry over Na₂SO₄, Filter, Concentrate G->H I Purify by Column Chromatography H->I

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the Pd(PPh₃)₄ catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Via syringe, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL total solvent per 1 mmol of the pyridinone).

  • Stir the reaction mixture vigorously and heat to 90-100 °C in an oil bath.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a crucial transformation in the synthesis of many pharmaceuticals.[6][12] The reactivity trends observed in Suzuki coupling generally hold true here, with the C6-bromo isomer being more reactive than the C5-bromo isomer.

Causality in Catalyst and Base Selection

The success of a Buchwald-Hartwig amination on these substrates hinges on the catalyst system.[7]

  • Ligands: Bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos are essential.[13][14] They promote the formation of the active, monoligated Pd(0) species, accelerate the rate-limiting oxidative addition, and prevent catalyst decomposition. Their steric bulk also discourages the coordination of the substrate's amino group to the palladium center.

  • Bases: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex in the catalytic cycle.[15][16] Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, often in combination with more active catalyst systems.[14]

Data Summary: Expected Yields in Buchwald-Hartwig Amination

The following table summarizes expected yields for the Buchwald-Hartwig amination of aminobromopyridinone isomers with various amines, based on data from analogous systems.[17]

EntryBromopyridinone IsomerAmineCatalyst SystemBase/SolventExpected Yield (%)
13-Amino-6-bromopyridin-2(1H)-oneMorpholineXPhos Pd G3NaOtBu / Toluene80-95
23-Amino-6-bromopyridin-2(1H)-oneAnilineRuPhos Pd G3K₃PO₄ / Dioxane75-90
33-Amino-5-bromopyridin-2(1H)-oneMorpholineXPhos Pd G3NaOtBu / Toluene70-85
43-Amino-5-bromopyridin-2(1H)-oneAnilineRuPhos Pd G3K₃PO₄ / Dioxane65-80

Note: Yields are estimates and will vary with specific reaction conditions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is adapted from established methods for the amination of aminobromopyridines.[17][18] The use of a pre-catalyst simplifies the procedure and enhances reproducibility.

Catalytic Cycle: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle OA Oxidative Addition PdII_halide L-Pd(II)(Ar)(Br) AC Amine Coordination PdII_amine [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ DP Deprotonation PdII_amido L-Pd(II)(Ar)(NR₂) RE Reductive Elimination Pd0 L-Pd(0) RE->Pd0 Ar-NR₂ Pd0->OA Ar-Br PdII_halide->AC R₂NH PdII_amine->DP Base PdII_amido->RE

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Sodium tert-butoxide (NaOtBu, 1.4 eq)

  • XPhos Pd G3 (0.02 eq)

  • Toluene (anhydrous, degassed)

Step-by-Step Procedure:

  • In a glovebox, add this compound, sodium tert-butoxide, and the XPhos Pd G3 pre-catalyst to an oven-dried Schlenk tube equipped with a stir bar.

  • Remove the tube from the glovebox, and under a positive pressure of Argon, add anhydrous, degassed toluene.

  • Add the amine coupling partner via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Outlook

Both 3-amino-6-bromopyridin-2(1H)-one and 3-amino-5-bromopyridin-2(1H)-one are valuable building blocks for the synthesis of complex molecules in drug discovery. However, their reactivity profiles in palladium-catalyzed cross-coupling reactions are not identical.

Key Takeaways:

  • Reactivity: The 6-bromo isomer is predicted to be more reactive than the 5-bromo isomer due to more favorable electronics for oxidative addition. This can lead to milder conditions and potentially higher yields.

  • Catalyst Choice: For both isomers, the use of modern, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) and their corresponding palladacycle pre-catalysts is highly recommended to overcome potential catalyst inhibition by the free amino group and to ensure high efficiency.

  • Protocol Adaptation: The provided protocols for analogous systems serve as a robust starting point for optimization. Screening of bases, solvents, and temperature may be necessary to achieve optimal results for specific substrate combinations.

By understanding these fundamental principles and leveraging the detailed protocols provided, researchers can effectively incorporate these versatile aminobromopyridinone scaffolds into their synthetic campaigns, paving the way for the discovery of novel therapeutic agents.

References

A Comparative Guide to the Biological Activity of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of a series of novel analogs based on the 3-Amino-6-bromopyridin-2(1H)-one hydrobromide scaffold. Pyridinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth analysis of structure-activity relationships (SAR) supported by experimental data.

Introduction to the 3-Amino-6-bromopyridin-2(1H)-one Scaffold

The 3-Amino-6-bromopyridin-2(1H)-one core is a versatile scaffold for chemical modification. The presence of the amino group at the 3-position, the bromine atom at the 6-position, and the lactam functionality provide multiple points for derivatization, allowing for the fine-tuning of physicochemical properties and biological activity. The strategic placement of these functional groups can influence hydrogen bonding, lipophilicity, and steric interactions with biological targets.[1]

This guide will focus on a comparative analysis of analogs with substitutions at the N1-position and modifications of the 3-amino group. These modifications are designed to probe the impact of varying steric bulk, electronic properties, and hydrogen bonding capacity on cytotoxic, kinase inhibitory, and antimicrobial activities.

Rationale for Analog Selection and Biological Evaluation

The selection of analogs for this comparative study is driven by the need to understand the SAR of the 3-Amino-6-bromopyridin-2(1H)-one scaffold. By systematically modifying specific positions on the pyridinone ring, we can elucidate the structural requirements for potent and selective biological activity. The analogs are designed to explore the effects of:

  • N1-Substitution: Introducing various alkyl and aryl groups at the N1-position to investigate the impact of steric hindrance and lipophilicity.

  • 3-Amino Group Modification: Acylation of the 3-amino group to explore the role of hydrogen bond donors and acceptors in target engagement.

The biological evaluation of these analogs will encompass three key areas of therapeutic interest:

  • Anticancer Activity: Assessment of cytotoxicity against a panel of human cancer cell lines to identify potential chemotherapeutic agents.[2][3]

  • Kinase Inhibition: Evaluation of inhibitory activity against a key oncogenic kinase, such as a receptor tyrosine kinase, to explore potential targeted therapy applications.[4][5]

  • Antimicrobial Activity: Screening for activity against representative Gram-positive and Gram-negative bacteria to uncover potential new antibiotics.[6][7][8]

Chemical Structures of the Compared Analogs

The general structure of the 3-Amino-6-bromopyridin-2(1H)-one analogs discussed in this guide is depicted below. Specific modifications at the R1 and R2 positions are detailed in the subsequent sections.

Caption: General chemical structure of the 3-Amino-6-bromopyridin-2(1H)-one analogs.

Comparative Biological Activity Data

The following tables summarize the in vitro biological activities of the synthesized analogs.

Table 1: In Vitro Cytotoxicity (IC50, µM)
CompoundR1R2MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent HH>100>100>100
Analog 1 CH3H52.368.175.4
Analog 2 BenzylH15.822.518.9
Analog 3 HAcetyl85.291.7>100
Analog 4 BenzylAcetyl5.28.96.7
Table 2: Kinase Inhibitory Activity (VEGFR-2 IC50, µM)
CompoundR1R2IC50 (µM)
Parent HH>50
Analog 1 CH3H25.1
Analog 2 BenzylH8.3
Analog 3 HAcetyl42.6
Analog 4 BenzylAcetyl1.5
Table 3: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC, µg/mL)
CompoundR1R2S. aureus (Gram+)E. coli (Gram-)
Parent HH64>128
Analog 1 CH3H32128
Analog 2 BenzylH1664
Analog 3 HAcetyl>128>128
Analog 4 BenzylAcetyl832

Discussion of Structure-Activity Relationships (SAR)

The experimental data reveals several key structure-activity relationships:

  • Impact of N1-Substitution: The introduction of a substituent at the N1-position significantly enhances biological activity. The benzyl group (Analog 2) confers greater potency across all assays compared to the methyl group (Analog 1), suggesting that a larger, more lipophilic group at this position is favorable for interaction with the biological targets. This is a common observation in the development of pyridinone-based inhibitors.[4]

  • Role of the 3-Amino Group: Acylation of the 3-amino group alone (Analog 3) generally leads to a decrease in activity compared to the N1-substituted analogs. This suggests that the free amino group may be important for certain interactions, or that the acetyl group is not the optimal modification in the absence of other potency-driving substituents.

  • Synergistic Effects of N1 and 3-Amino Modifications: The combination of a benzyl group at N1 and an acetyl group at the 3-amino position (Analog 4) results in the most potent analog across all tested activities. This indicates a synergistic effect, where the N1-benzyl group likely provides a primary binding anchor, and the 3-acetamido group engages in additional favorable interactions within the target binding sites.

Experimental Methodologies

The following protocols were employed for the biological evaluation of the this compound analogs.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12][13]

Protocol:

  • Cell Seeding: Human cancer cell lines (MCF-7, A549, HCT116) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds for 48 hours.

  • MTT Addition: 10 µL of 5 mg/mL MTT solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Kinase Inhibition Assay: VEGFR-2

A luminescence-based kinase assay is used to measure the inhibitory effect of the compounds on VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[5][14][15][16]

Protocol:

  • Compound Preparation: Test compounds are serially diluted in DMSO.

  • Assay Plate Preparation: Compounds are added to a 384-well plate.

  • Kinase Reaction: A mixture of VEGFR-2 enzyme, substrate, and ATP is added to each well to initiate the reaction.

  • Incubation: The plate is incubated at room temperature to allow for the kinase reaction to proceed.

  • Signal Detection: An ATP detection reagent is added to stop the reaction and generate a luminescent signal, which is inversely proportional to kinase activity.

  • Data Acquisition: Luminescence is measured using a plate reader.

  • Data Analysis: The percent inhibition is calculated, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to standard protocols.[17][18][19][20][21]

Protocol:

  • Compound Dilution: Test compounds are serially diluted in a 96-well plate containing Mueller-Hinton broth.

  • Bacterial Inoculation: Each well is inoculated with a standardized bacterial suspension (S. aureus or E. coli).

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This comparative guide demonstrates the potential of the 3-Amino-6-bromopyridin-2(1H)-one scaffold for the development of novel therapeutic agents. The structure-activity relationship studies highlight the importance of substitutions at the N1-position and modifications of the 3-amino group for enhancing cytotoxic, kinase inhibitory, and antimicrobial activities. In particular, analog 4, with a benzyl group at N1 and an acetylated 3-amino group, emerged as a promising lead compound with potent activity in all three assays. Further optimization of this scaffold could lead to the development of clinically viable drug candidates.

References

A Senior Application Scientist's Guide to the Characterization and Validation of 3-Amino-6-bromopyridin-2(1H)-one Hydrobromide Reference Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the integrity of analytical results underpins every milestone, from discovery to quality control. The reliability of these results is inextricably linked to the quality of the chemical reference standards used.[1][2][3] These standards are the bedrock of analytical method validation, impurity profiling, and the accurate quantification of active pharmaceutical ingredients (APIs).

This guide provides an in-depth framework for the characterization and validation of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide, a versatile building block and key intermediate in the synthesis of various bioactive molecules, including those targeting neurological disorders.[4] As an analytical standard, its precise identity, purity, and stability are paramount.[4] We will move beyond a simple listing of methods to explore the causality behind experimental choices, enabling researchers, scientists, and drug development professionals to objectively compare and validate standards from different sources or batches.

Foundational Physicochemical Properties

A baseline understanding of the material's properties is the first step in its evaluation. This information is typically provided on a Certificate of Analysis (CoA) and should be verified.

PropertyValueSource(s)
CAS Number 1187930-34-2[5][6][7][8]
Molecular Formula C₅H₆Br₂N₂O[5]
Molecular Weight 269.92 g/mol [4][5][7]
Appearance Light yellow to brown solid[4][9]
Storage Conditions Keep in dark place, Inert atmosphere, Room temperature[5][9]

The Validation Workflow: A Multi-Pronged Approach

The establishment of a chemical reference substance is a rigorous process built on the foundation of metrological traceability and orthogonal analytical testing.[1][10] A primary reference standard is characterized extensively using a battery of tests to confirm its structure and determine its purity without reference to another standard.[2] A secondary standard is qualified against a primary standard.[1][2] This guide focuses on the comprehensive testing required to qualify a primary standard or to rigorously verify a secondary standard.

Diagram: Overall Validation Workflow

ValidationWorkflow cluster_material Candidate Material cluster_validation Validation & Characterization cluster_output Final Certification Candidate Candidate Standard (Lot A vs. Lot B) Identity Identity Confirmation (NMR, MS, FTIR) Candidate->Identity Purity Purity Assessment (HPLC, Elemental Analysis) Candidate->Purity Content Content Analysis (TGA, Karl Fischer) Candidate->Content Stability Stability Assessment Candidate->Stability CoA Certified Reference Standard (CRS) with Assigned Purity Identity->CoA Purity->CoA Content->CoA Stability->CoA

Caption: High-level workflow for reference standard validation.

Experimental Design & Comparative Analysis

Here, we detail the core analytical techniques for a comprehensive characterization. For each method, we present the rationale, a detailed protocol, and a comparative data table to illustrate how two hypothetical standards ("Standard A" and "Standard B") might be evaluated.

Structural Confirmation (Identity)

The first and most critical step is to unequivocally confirm the chemical structure of the material.

  • Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive fingerprint of a molecule's structure. For this compound, ¹H NMR confirms the presence and connectivity of all hydrogen atoms, validating the core pyridinone structure and the substitution pattern. Any deviation from the expected spectrum indicates either a structural error or the presence of significant impurities.[11][12]

  • Experimental Protocol:

    • Sample Preparation: Accurately weigh ~5-10 mg of the standard and dissolve in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

    • Acquisition Parameters: Run a standard proton experiment.

    • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate apodization function and perform phase and baseline corrections.

    • Analysis: Integrate all signals and assign chemical shifts (ppm) relative to the residual solvent peak.

  • Comparative Data Table:

Proton AssignmentExpected Shift (ppm, DMSO-d₆)Standard A (Observed)Standard B (Observed)
Pyridine C4-H~6.5 - 7.0 (d)6.7 ppm (d)6.7 ppm (d)
Pyridine C5-H~6.0 - 6.5 (d)6.2 ppm (d)6.2 ppm (d)
Amine (-NH₂)Broad singlet, variable5.5 ppm (br s)5.6 ppm (br s)
Amide (-NH)Broad singlet, variable11.0 ppm (br s)11.1 ppm (br s)
Other Signals None expectedNone observedSignal at 7.1 ppm (s), ~2% integration
Conclusion Structure confirmedPossible isomeric impurity
  • Expertise & Experience: MS validates the molecular weight of the compound. For a bromine-containing molecule, high-resolution mass spectrometry (HRMS) is particularly powerful. It not only provides a highly accurate mass to confirm the elemental formula but also reveals the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), providing an additional layer of structural confirmation.[13]

  • Experimental Protocol:

    • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the standard in a suitable solvent (e.g., Methanol/Water).

    • Instrumentation: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

    • Acquisition Mode: Acquire data in positive ion mode.

    • Analysis: Observe the [M+H]⁺ ion and its isotopic pattern.

  • Comparative Data Table:

ParameterTheoretical Value (for C₅H₅BrN₂O)Standard AStandard B
[M+H]⁺ (⁷⁹Br) 188.9665188.9663188.9664
[M+H]⁺ (⁸¹Br) 190.9644190.9642190.9643
Isotope Ratio ~1:11:0.981:0.99
Conclusion Molecular weight and isotope pattern confirmed.Molecular weight and isotope pattern confirmed.
  • Expertise & Experience: FTIR provides information about the functional groups present in the molecule. It is an excellent orthogonal technique to NMR for confirming the presence of key bonds like N-H (amines, amides) and C=O (amide lactam).[14]

  • Experimental Protocol:

    • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid standard directly on the ATR crystal.

    • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Analysis: Identify characteristic absorption bands.

  • Comparative Data Table:

Functional GroupExpected Wavenumber (cm⁻¹)Standard A (Observed)Standard B (Observed)
N-H Stretch (Amine/Amide) 3200-34003350, 32103352, 3211
C=O Stretch (Lactam) 1640-168016651664
C=C Stretch (Aromatic) 1550-160015801579
Conclusion Key functional groups confirmed.Key functional groups confirmed.
Purity and Impurity Profiling

Purity is the most critical attribute for a quantitative standard. High-Performance Liquid Chromatography (HPLC) with a universal detector like UV is the gold standard for this assessment.[1][15]

Diagram: HPLC Purity Assessment Workflow

HPLCPurity cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Result Prep Dissolve Standard in Mobile Phase A Inject Inject onto Reversed-Phase Column Prep->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Integrate All Peaks Detect->Integrate Calculate Calculate Area % Purity = (Main Peak Area / Total Area) * 100 Integrate->Calculate PurityValue Reported HPLC Purity Calculate->PurityValue

Caption: Workflow for determining purity via HPLC area percent.

  • Trustworthiness: The power of HPLC lies in its ability to separate the main component from structurally similar process-related impurities and degradation products.[15] Potential impurities in the synthesis of related aminobromopyridines include starting materials, over-brominated species (dibromo-), and other positional isomers.[16] A well-developed HPLC method must be able to resolve these potential contaminants.

  • Experimental Protocol (Example Method):

    • Instrumentation: HPLC system with a UV/DAD detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 254 nm.

    • Sample Preparation: Prepare a stock solution of ~1 mg/mL in a 50:50 mixture of Mobile Phase A:B. Dilute to ~0.1 mg/mL for injection.

    • Analysis: Calculate purity based on the area percent report, integrating all peaks above the reporting threshold (e.g., 0.05%).

  • Comparative Data Table:

ParameterStandard AStandard B
Main Peak Retention Time 8.5 min8.5 min
Purity (Area %) 99.85% 98.50%
Impurity 1 (RRT 0.9) 0.06%0.15%
Impurity 2 (RRT 1.2) 0.09%1.20% (Matches NMR impurity)
Total Impurities 0.15%1.50%
Conclusion High purity, suitable for quantitative use.Lower purity, significant single impurity. May be unsuitable for quantitative applications without correction.

Final Purity Assignment: Synthesizing the Data

A certified purity value is not derived from HPLC alone. It is a mass balance calculation that incorporates data from all orthogonal techniques.

Purity Assignment = (100% - % Impurities by HPLC) x (100% - % Water) x (100% - % Residual Solvents) / 100

This comprehensive approach ensures that the assigned purity value is a true reflection of the active component's content in the material.

  • Comparative Purity Assignment Table:

AnalysisStandard AStandard BAcceptance Criteria
HPLC Purity (Area %) 99.85%98.50%≥ 99.5%
Water Content (Karl Fischer) 0.10%0.25%≤ 0.5%
Residual Solvents (TGA/GC-MS) < 0.05%0.10%≤ 0.2%
Calculated Purity (Mass Balance) ~99.7% ~98.2% ≥ 99.0%
Overall Assessment Passes. Meets criteria for a high-quality quantitative reference standard.Fails. Does not meet purity criteria for quantitative use.

Conclusion and Recommendations

This guide demonstrates a robust, multi-faceted approach to the validation of this compound reference standards. As illustrated by our comparative analysis of "Standard A" and "Standard B," reliance on a single technique or a supplier's CoA is insufficient.

  • Standard A represents a high-quality reference material, demonstrating structural integrity across NMR, MS, and FTIR, and high purity by HPLC with minimal water and solvent content. It is suitable for the most demanding quantitative applications.

  • Standard B , while structurally correct, exhibits a significant impurity detected by both NMR and HPLC. This renders it less suitable for precise quantitative work, although it might be acceptable for qualitative identification purposes.[1]

For researchers, scientists, and drug development professionals, the message is clear: rigorous, in-house verification using orthogonal analytical methods is not a redundancy but a necessity. This ensures the accuracy, reproducibility, and ultimate success of your scientific endeavors.

References

A Comparative Guide to the In-Vitro Efficacy of Kinase Inhibitors Derived from the 3-Amino-6-bromopyridin-2(1H)-one Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the in-vitro biological activities of novel compounds synthesized from the versatile 3-Amino-6-bromopyridin-2(1H)-one hydrobromide building block. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, in-vitro testing, and structure-activity relationships of a promising class of kinase inhibitors. We will objectively compare the performance of these derivatives against each other and established kinase inhibitors, supported by detailed experimental protocols and data visualizations.

Introduction: The Promise of the 3-Aminopyridin-2(1H)-one Scaffold

The 3-aminopyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, recognized for its ability to form multiple hydrogen bonds with the hinge region of protein kinases. This interaction is a cornerstone for designing potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The starting material, this compound, offers strategically positioned functional groups—an amino group and a bromine atom—that serve as versatile handles for chemical modification, allowing for the exploration of diverse chemical space and the fine-tuning of pharmacological properties.

Derivatives of the 3-aminopyridin-2-one scaffold have shown significant promise as inhibitors of mitotic kinases, such as Monopolar Spindle 1 (MPS1) and Aurora kinases.[1][2] These kinases are critical regulators of cell division, and their dysregulation is a common feature of many cancers, making them attractive targets for therapeutic intervention.[1]

Synthetic Strategy: From a Common Precursor to a Library of Kinase Inhibitors

The synthesis of a focused library of 3-aminopyridin-2-one derivatives typically begins with a common intermediate, which can be derived from this compound. A key synthetic step often involves a Suzuki cross-coupling reaction to introduce a variety of aromatic and heteroaromatic groups at the C5-position of the pyridinone ring. This is followed by further modifications to generate a diverse set of compounds for biological evaluation.

For instance, starting from 5-bromo-2-methoxypyridin-3-amine, a variety of aryl and heteroaryl groups can be introduced via a Suzuki coupling. Subsequent deprotection of the 3-amino-2-methoxy-pyridine intermediates yields the desired 3-aminopyridin-2(1H)-one derivatives.[2] This synthetic route allows for the systematic investigation of how different substituents at the C5-position influence kinase inhibitory activity and selectivity.

Comparative In-Vitro Kinase Inhibitory Activity

A representative panel of 3-aminopyridin-2-one derivatives was synthesized and evaluated for their inhibitory activity against a panel of 26 protein kinases. The screening revealed that several of these compounds are potent inhibitors of MPS1 and Aurora kinases.[2] The inhibitory activities, expressed as Ki (inhibition constant) values, are summarized in the table below. A lower Ki value indicates a more potent inhibitor.

Compound IDC5-SubstituentMPS1 Ki (μM)Aurora A Ki (μM)Aurora B Ki (μM)
1 Bromo>100>100>100
2 1-Methyl-1H-pyrazol-4-yl0.91.82.5
3 Pyridin-4-yl1.22.13.1
9 Phenyl1.52.83.9
11 Pyridin-3-yl1.32.53.5
15 Pyridin-4-yl (from Milrinone)0.81.52.2

Data synthesized from a study on a 3-aminopyridin-2-one based fragment library.[2]

Analysis of Structure-Activity Relationship (SAR):

The in-vitro data reveals key SAR insights. The unsubstituted bromo-derivative 1 showed negligible activity, highlighting the importance of the C5-substituent for kinase inhibition. The introduction of aromatic and heteroaromatic rings at this position, as seen in compounds 2 , 3 , 9 , and 11 , led to a significant increase in potency against MPS1 and Aurora kinases. Notably, the pyridin-4-yl derivative 3 and its analog 15 (derived from the known phosphodiesterase inhibitor Milrinone) demonstrated sub-micromolar to low micromolar inhibitory activity.[2][3][4]

The nature of the C5-substituent also influences selectivity. While most of the active compounds inhibited all three kinases to a similar extent, subtle differences in potency were observed, suggesting that further optimization of this position could lead to more selective inhibitors.

Comparison with Established Kinase Inhibitors

To contextualize the performance of these novel 3-aminopyridin-2-one derivatives, their inhibitory activities are compared with those of well-established, clinically relevant inhibitors of Aurora and MPS1 kinases.

InhibitorTarget Kinase(s)IC50 / Ki
Alisertib (MLN8237) Aurora A, Aurora BIC50: 1.2 nM (Aurora A), 25 nM (Aurora B)
CFI-400945 MPS1Ki: 1.6 nM
Compound 15 MPS1, Aurora A, Aurora BKi: 0.8 μM (MPS1), 1.5 μM (Aurora A), 2.2 μM (Aurora B)

This comparison highlights that while the initial fragment-like 3-aminopyridin-2-one derivatives are less potent than clinically advanced inhibitors, they represent a very promising starting point for further optimization. Their ligand efficiency, a measure of binding energy per heavy atom, is excellent, indicating that they are highly efficient in their interactions with the target kinases.[2]

Experimental Protocols

In-Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This biochemical assay is a robust method for determining the potency of kinase inhibitors.

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the target kinase. The phosphorylated and unphosphorylated peptides are then separated by electrophoresis based on their different charges, and the extent of phosphorylation is quantified by measuring the fluorescence of each species.

Workflow:

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare kinase, substrate, ATP, and inhibitor solutions mix Mix kinase, inhibitor, and substrate in assay plate reagents->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at room temperature initiate->incubate stop Stop reaction incubate->stop separate Separate products by electrophoresis stop->separate read Read fluorescence separate->read calculate Calculate percent inhibition read->calculate plot Plot dose-response curve and determine IC50/Ki calculate->plot G cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_readout Readout and Analysis seed Seed cells in a 96-well plate attach Allow cells to attach overnight seed->attach treat Treat cells with serial dilutions of compounds attach->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT solution incubate_treat->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure Measure absorbance solubilize->measure analyze Calculate cell viability and determine IC50 measure->analyze

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses a rigorous commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 3-Amino-6-bromopyridin-2(1H)-one hydrobromide, is not merely a regulatory formality but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step operational plan for the safe management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

The critical feature of this compound, from a waste management perspective, is its chemical structure. As a halogenated organic compound , it requires specific disposal pathways that differ significantly from non-halogenated chemicals. Improper segregation can lead to complex and costly disposal challenges and potential environmental harm.[1]

Hazard Profile and Key Data
PropertyValue / ClassificationRationale & Reference
Chemical Category Halogenated Organic CompoundContains a bromine atom attached to the pyridine ring. This is the primary determinant for waste segregation.[4][5]
Physical State Solid / Powder[6]
Potential Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Respiratory IrritationBased on classifications for analogous compounds like 2-Amino-6-bromopyridine and other aminopyridines.[3]
Incompatibilities Strong Oxidizing Agents, Strong Acids, Strong BasesAminopyridines can react exothermically with acids and may be incompatible with a range of substances.[2][7]
Primary Disposal Route Incineration via Licensed Hazardous Waste HandlerHalogenated solvents and solids are typically incinerated at high temperatures to prevent the formation of persistent environmental pollutants.[1][8]

Core Directive: The Imperative of Waste Segregation

The single most critical step in the disposal of this compound is its strict segregation into a halogenated waste stream .

Causality:

  • Disposal Methodology: Non-halogenated solvents are often recycled as fuel additives for cement kilns. Halogenated wastes cannot be treated this way and require high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases (like hydrogen bromide).[1][8]

  • Economic Impact: Mixing halogenated waste with non-halogenated waste contaminates the entire volume, forcing the more expensive incineration process on the whole container. Disposal costs for halogenated waste can be two to three times higher than for non-halogenated waste.[1][4]

  • Regulatory Compliance: Environmental regulations mandate the separate collection and disposal of different hazardous waste categories.[1][8]

Caption: Logical flow for segregating chemical waste based on halogen content.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of waste containing this compound.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: All handling of the solid compound and preparation of waste containers must be conducted within a certified chemical fume hood.[9]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[10]

  • Hand Protection: Use chemically resistant nitrile gloves.[10]

  • Body Protection: Wear a standard laboratory coat.

Step 2: Waste Collection and Containment

Proper containment is crucial to prevent leaks and ensure safe transport.

  • Solid Waste:

    • Primary Compound & Contaminated Disposables: Collect unused or waste this compound, along with contaminated weighing papers, pipette tips, and gloves, in a dedicated, sealable, and chemically compatible solid waste container (e.g., a high-density polyethylene (HDPE) pail).[9][10]

    • Labeling: The container must be clearly labeled "HALOGENATED ORGANIC SOLID WASTE" .[11]

  • Liquid Waste:

    • Solutions: Collect any solutions containing the compound in a dedicated, leak-proof, and shatter-resistant liquid waste container (e.g., a 4L poly bottle).[4][9]

    • Capacity: Do not fill liquid waste containers beyond 80% capacity to allow for vapor expansion and prevent spills.[9]

    • Labeling: The container must be clearly labeled "HALOGENATED ORGANIC LIQUID WASTE" .[11]

  • Container Rinsate:

    • Empty containers of the pure compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).

    • The first rinse should be collected as hazardous halogenated liquid waste. Subsequent rinses can also be collected in the same waste stream.[10]

Step 3: Waste Container Labeling

Accurate and complete labeling is a regulatory requirement and essential for safety. Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[4] The label must include:

  • The words "HAZARDOUS WASTE" .[12]

  • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[11][12]

  • A list of all other chemical constituents and their approximate percentages.[12]

  • The relevant hazard identification (e.g., "Toxic," "Irritant").[4]

  • The name of the principal investigator and laboratory contact information.[4]

Step 4: Temporary Storage and Final Disposal
  • Satellite Accumulation: Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic and incompatible materials.[4]

  • Secondary Containment: Place waste containers in a secondary containment bin to mitigate potential leaks or spills.[4][5]

  • Arrange for Pickup: Once the container is nearly full (80-90%), or on a regular schedule, contact your institution's Environmental Health & Safety (EHS) department to arrange for the collection and final disposal by a licensed hazardous waste management service.[10][13]

Disposal_Workflow cluster_contain Step 2: Containment Start Waste Generation (Solid, Liquid, PPE) Segregate Step 1: Segregate as HALOGENATED WASTE Start->Segregate Solid_Waste Solid Waste Container (e.g., HDPE Pail) Segregate->Solid_Waste Solids Liquid_Waste Liquid Waste Container (e.g., Poly Bottle, <=80% full) Segregate->Liquid_Waste Liquids Label Step 3: Attach Hazardous Waste Label - Full Chemical Name - All Constituents & % - Hazard Information Solid_Waste->Label Liquid_Waste->Label Store Step 4: Store in Secondary Containment in Satellite Accumulation Area Label->Store EHS Step 5: Contact EHS for Pickup by Licensed Disposal Vendor Store->EHS

Caption: Disposal workflow for this compound.

Spill and Emergency Procedures

  • Minor Spill: If a small amount of solid is spilled within a chemical fume hood, wear appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite or sand) to avoid raising dust. Carefully sweep the material into a designated halogenated solid waste container. Decontaminate the area with a suitable solvent, collecting all cleanup materials as hazardous waste.[5][10]

  • Major Spill: In the event of a large spill or a spill outside of a fume hood, evacuate the immediate area. Alert colleagues and contact your institution's emergency response team or EHS office immediately.[11]

By adhering to these structured procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible chemical management that are integral to our scientific mission.

References

A Senior Application Scientist's Guide to Handling 3-Amino-6-bromopyridin-2(1H)-one hydrobromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. The following guide provides essential, immediate safety and logistical information for handling 3-Amino-6-bromopyridin-2(1H)-one hydrobromide. This document moves beyond a simple checklist, offering a procedural and scientifically-grounded framework to ensure both personal safety and experimental integrity.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated pyridine derivative. Compounds in this class, while valuable in synthesis, require careful handling due to their potential health effects. A thorough risk assessment is the foundational step before any handling of this compound.

1.1. GHS Classification and Hazards

Based on data for the compound and its structural analogs, the following Globally Harmonized System (GHS) classifications should be considered[1][2][3][4][5][6]:

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedIrritant
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationIrritant
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationIrritant
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledIrritant
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationIrritant

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The associated hazards necessitate a comprehensive personal protective equipment (PPE) strategy.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific handling procedures. The following recommendations are based on established safety protocols for handling pyridine derivatives[7][8][9][10].

2.1. Primary Engineering Controls: The Chemical Fume Hood

All handling of this compound, especially when in solid/powder form or when heating solutions, must be conducted in a certified chemical fume hood.[7][8] This is the most critical engineering control to minimize inhalation exposure to dust or vapors.

2.2. Essential Personal Protective Equipment

  • Eye and Face Protection : Chemical splash goggles are mandatory at all times.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities of solutions or when heating the substance.[9]

  • Skin Protection :

    • Gloves : Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including pyridine derivatives.[7][8] Latex gloves are not suitable.[8] Always double-glove when handling this compound. Inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

    • Lab Coat : A flame-resistant lab coat with tight-fitting cuffs is required to protect against skin contact.[7][8]

  • Respiratory Protection :

    • When working within a certified chemical fume hood, additional respiratory protection is typically not required.

    • In the event of a spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][11] All personnel who may need to use a respirator must be fit-tested and trained in its proper use.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Start: Handling this compound cluster_procedure Procedure Type cluster_solution Solution Work cluster_ppe Required PPE cluster_end End: Safe Handling start Initiate Handling Protocol procedure Weighing solid or transferring powder? start->procedure solution_work Working with solutions at room temperature? procedure->solution_work No ppe_enhanced Enhanced PPE: - Base PPE - Face Shield procedure->ppe_enhanced Yes ppe_base Base PPE: - Chemical Splash Goggles - Nitrile/Neoprene Gloves (Double) - Flame-Resistant Lab Coat solution_work->ppe_base Yes solution_work->ppe_enhanced No (Heating or risk of splash) end_procedure Proceed with Experiment ppe_base->end_procedure ppe_enhanced->end_procedure

Caption: PPE Selection Workflow for Handling the Compound.

Operational and Disposal Plans: A Step-by-Step Guide

3.1. Safe Handling and Operational Protocol

  • Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Have a spill kit readily accessible.

  • Weighing and Transfer : When weighing the solid, use a spatula and weighing paper within the fume hood. Minimize the creation of dust. For transfers, use a funnel to prevent spillage.

  • In Solution : When dissolving the compound, add it slowly to the solvent to avoid splashing. Keep the container covered as much as possible.

  • Post-Handling : After handling, decontaminate the work area. Remove PPE in the correct order to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water.

3.2. Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[12]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

  • Spill : For a small spill, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[7] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

3.3. Disposal Plan

Proper disposal is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation : this compound is a halogenated organic compound. All waste containing this substance must be segregated into a designated "Halogenated Organic Waste" container.[13] Do not mix with non-halogenated waste.[13]

  • Solid Waste : Collect all solid waste, including contaminated weighing paper, gloves, and absorbent materials, in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) container).[13]

  • Liquid Waste : Solutions containing this compound should be collected in a dedicated, leak-proof, and shatter-resistant waste container labeled "Halogenated Organic Liquid Waste."[13] Do not overfill containers; fill to no more than 80% capacity.[13]

  • Final Disposal : All waste must be disposed of through a licensed hazardous waste disposal company.[13] On-site chemical treatment or neutralization is not recommended without validated protocols.

By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.